Octahydro-1h-pyrido[1,2-a]pyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPOXROAPYCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386908 | |
| Record name | octahydro-1h-pyrido[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-75-5 | |
| Record name | octahydro-1h-pyrido[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-1,4-Diazabicyclo[4.4.0]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Octahydro-1H-pyrido[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-1H-pyrido[1,2-a]pyrazine is a bicyclic diamine that serves as a valuable scaffold in medicinal chemistry. Its rigid structure and the presence of two basic nitrogen atoms make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core basic properties of this compound, detailed experimental protocols for their determination, and an examination of its role as a modulator of the μ-opioid receptor signaling pathway.
Core Physicochemical and Pharmacokinetic Properties
The fundamental properties of this compound are crucial for its handling, formulation, and potential as a drug candidate. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂ | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| CAS Number | 4430-75-5 | [1] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 218.0 ± 8.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 93.7 ± 9.4 °C | [1] |
| pKa (Predicted) | 9.80 ± 0.20 | - |
| LogP | 0.8659 | [2] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is essential for its application in research and drug development. The following sections provide detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water (CO₂-free)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.
-
Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin stirring.
-
Titration: Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point. For a more precise determination, calculate the first and second derivatives of the titration curve; the peak of the second derivative corresponds to the equivalence point.
Determination of Solubility
Solubility is a key factor in drug absorption and bioavailability. The following protocol describes a general method for determining the aqueous solubility of this compound.
Principle: The shake-flask method is a common technique for determining thermodynamic solubility. It involves creating a saturated solution of the compound and then measuring its concentration.
Materials:
-
This compound
-
Deionized water
-
Buffer solutions of various pH values
-
Scintillation vials or sealed flasks
-
Shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing deionized water or buffer solutions of different pH values.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a validated analytical method.
Biological Context: μ-Opioid Receptor Antagonism
Derivatives of the this compound scaffold have been identified as potent and selective antagonists of the μ-opioid receptor (MOR).[3] MOR is a G-protein coupled receptor (GPCR) primarily involved in mediating the effects of opioids, including analgesia, euphoria, and respiratory depression. Antagonists of this receptor are crucial for treating opioid overdose and have potential applications in the management of opioid addiction.
μ-Opioid Receptor Signaling Pathway
The binding of an agonist to the μ-opioid receptor initiates a cascade of intracellular events. An antagonist, such as a derivative of this compound, competitively binds to the receptor, preventing the agonist from binding and thereby inhibiting this signaling pathway.
Caption: μ-Opioid receptor signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity of a compound for the μ-opioid receptor, a competitive radioligand binding assay is commonly employed.
Caption: Workflow for a competitive radioligand binding assay.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a foundational molecule with significant potential in drug discovery, particularly in the development of μ-opioid receptor antagonists. This guide has provided a detailed overview of its basic properties, standardized protocols for their experimental determination, and the biological context for its application. The provided data and methodologies offer a solid starting point for researchers and scientists working with this versatile chemical scaffold.
References
An In-Depth Technical Guide to the Synthesis of the Octahydro-1H-pyrido[1,2-a]pyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The octahydro-1H-pyrido[1,2-a]pyrazine core is a saturated bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its rigid structure and chiral centers make it a valuable scaffold for the design of novel therapeutic agents, particularly in the realm of neurological disorders. This technical guide provides a comprehensive overview of the primary synthetic strategies employed to construct this important molecular framework. Detailed experimental protocols for key reactions, including a multi-step synthesis, an asymmetric approach, and a one-pot method, are presented. Furthermore, this document elucidates the relevant µ-opioid receptor signaling pathway, a key biological target for compounds bearing this scaffold, through a detailed diagram. Experimental workflows are also visualized to provide a clear and logical representation of the synthetic processes.
Introduction
The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. Its structural rigidity and defined stereochemistry allow for precise spatial orientation of substituents, which is crucial for selective interactions with biological targets. Notably, derivatives of this scaffold have been investigated as potent and selective µ-opioid receptor antagonists. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that plays a central role in pain perception, reward, and addictive behaviors. Modulation of this receptor with novel antagonists lacking the side effects of traditional opioids is a significant goal in drug discovery. This guide will explore several synthetic routes to the this compound core, providing detailed experimental procedures and quantitative data to aid researchers in their synthetic efforts.
Synthetic Strategies and Methodologies
The synthesis of the this compound scaffold can be achieved through various strategic approaches. This section details three prominent methods: a multi-step synthesis, an asymmetric synthesis, and a one-pot synthesis.
Multi-Step Synthesis via Reductive Amination and Cyclization
A widely employed route for the synthesis of substituted octahydro-1H-pyrido[1,2-a]pyrazines involves a multi-step sequence starting from piperidine derivatives. This method, extensively utilized by Le Bourdonnec and colleagues in the development of µ-opioid receptor antagonists, offers flexibility in introducing a variety of substituents.[1][2]
Experimental Workflow:
Caption: Multi-step synthesis workflow.
Detailed Experimental Protocol (Example based on Le Bourdonnec et al., 2006): [1][2]
-
Step 1: Synthesis of Intermediate A (N-Alkylation): To a solution of a suitable piperidine precursor in an appropriate solvent such as dimethylformamide (DMF), is added a base (e.g., potassium carbonate) followed by the desired alkyl halide. The reaction mixture is stirred at room temperature until completion.
-
Step 2: Synthesis of Intermediate B (Boc Deprotection): The Boc-protected amine from the previous step is dissolved in a solvent like dichloromethane (DCM) and treated with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the protecting group, yielding the secondary amine.
-
Step 3: Synthesis of Intermediate C (Reductive Amination): The secondary amine is subjected to reductive amination with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride in a solvent such as 1,2-dichloroethane (DCE).
-
Step 4: Synthesis of the Final Scaffold (Intramolecular Cyclization): The resulting intermediate is cyclized by treatment with a base (e.g., potassium carbonate) in a solvent like acetonitrile at reflux to afford the desired this compound.
Quantitative Data Summary:
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Substituted Piperidine | Alkyl Halide, K₂CO₃ | DMF | rt | 12-24 | 85-95 | [1] |
| 2 | Boc-protected Amine | TFA or HCl | DCM | rt | 1-3 | >95 | [1] |
| 3 | Secondary Amine | Aldehyde, NaBH(OAc)₃ | DCE | rt | 4-12 | 70-90 | [1] |
| 4 | Piperazine Precursor | K₂CO₃ | Acetonitrile | Reflux | 12-24 | 60-80 | [1] |
Asymmetric Synthesis
The synthesis of enantiomerically pure octahydro-1H-pyrido[1,2-a]pyrazines is of great interest for studying stereoselective interactions with biological targets. An asymmetric approach starting from a chiral precursor allows for the preparation of specific stereoisomers.[3][4]
Experimental Workflow:
Caption: Asymmetric synthesis workflow.
Detailed Experimental Protocol (General Procedure): [3][4]
-
Step 1: Bromoacetylation: A solution of a chiral piperazine derivative in a chlorinated solvent like dichloromethane is treated with triethylamine and bromoacetyl bromide at 0 °C, and then stirred at room temperature to yield the corresponding bromoacetamide.
-
Step 2: Intramolecular Cyclization: The bromoacetamide intermediate is then cyclized using a strong base such as sodium hydride in an ethereal solvent like tetrahydrofuran (THF) to form the bicyclic lactam.
-
Step 3: Reduction: The resulting lactam is reduced with a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), in refluxing THF to afford the final enantiomerically pure this compound.
Quantitative Data Summary:
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Chiral Piperazine | Bromoacetyl bromide, Et₃N | DCM | 0 to rt | 2-4 | 80-90 | [3][4] |
| 2 | Bromoacetamide | NaH | THF | rt | 12-18 | 70-85 | [3][4] |
| 3 | Lactam | LiAlH₄ | THF | Reflux | 6-12 | 65-80 | [3][4] |
One-Pot Synthesis
A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core has been reported, offering a more efficient and atom-economical approach. This method involves an unexpected nitro group displacement during a nitro-Mannich reaction.[1][3][5]
Experimental Workflow:
Caption: One-pot synthesis workflow.
Detailed Experimental Protocol (Conceptual): [1][3][5]
-
A mixture of a suitable triamine, paraformaldehyde, and nitromethane in a solvent such as ethanol is heated at reflux. The reaction proceeds through a cascade of reactions, including a nitro-Mannich reaction and an unexpected intramolecular cyclization with nitro group displacement, to yield the octahydro-2H-pyrazino[1,2-a]pyrazine core in a single step.
Quantitative Data Summary:
| Step | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| One-Pot | Triamine, Paraformaldehyde, Nitromethane | - | Ethanol | Reflux | 12-24 | 40-60 | [1][3][5] |
Relevant Signaling Pathway: µ-Opioid Receptor
The this compound scaffold is a key component of potent µ-opioid receptor antagonists. Understanding the signaling pathway of this receptor is crucial for the rational design of new drugs. The µ-opioid receptor is a class A GPCR that, upon activation by an agonist, initiates a cascade of intracellular events.
µ-Opioid Receptor Signaling Pathway:
Caption: µ-Opioid receptor signaling cascade.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry with significant potential for the development of novel therapeutics. This technical guide has provided a detailed overview of several key synthetic strategies, including multi-step, asymmetric, and one-pot approaches, complete with experimental protocols and quantitative data. The visualization of both the synthetic workflows and the relevant µ-opioid receptor signaling pathway offers a clear and comprehensive resource for researchers in the field. The continued exploration of new synthetic routes and the application of this versatile scaffold in drug design are expected to yield exciting advancements in the treatment of various diseases, particularly those involving the central nervous system.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization of Octahydro-1H-pyrido[1,2-a]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-1H-pyrido[1,2-a]pyrazine is a saturated bicyclic diamine that serves as a core scaffold in a variety of pharmacologically active compounds. Its rigid, three-dimensional structure is of significant interest in medicinal chemistry, particularly in the design of ligands for G-protein coupled receptors, such as opioid receptors.[1][2] A thorough understanding of its spectroscopic properties is fundamental for the synthesis, identification, and structural elucidation of its derivatives. This guide provides a comprehensive overview of the spectroscopic characterization of the this compound core, drawing upon data from the parent compound and its analogues.
While comprehensive spectroscopic data for the unsubstituted this compound is not extensively detailed in publicly available literature, analysis of its derivatives and related structures provides a clear blueprint for its characterization.[3] This document will present available data for analogous compounds to offer valuable insights for researchers.
Molecular Structure and Properties
Spectroscopic Data of Analogous and Derivative Compounds
The following tables summarize spectroscopic data for derivatives and structurally similar compounds to provide expected spectral features for the this compound scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: ¹H NMR Spectral Data of Octahydro-2H-pyrazino[1,2-a]pyrazine Analogs
| Compound | Solvent | Chemical Shift (δ) ppm |
| (Octahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol | D₂O | 4.28 (s, 2H), 3.13 – 3.02 (m, 8H), 2.72 – 2.62 (m, 4H)[8] |
| 2,8-Dibenzyl-9a-(formyl)octahydro-2H-pyrazino[1,2-a]pyrazine | CDCl₃ | 9.69 (s, 1H), 7.32 – 7.23 (m, 10H), 3.57 – 3.47 (m, 4H), 3.34 (d, J = 13.3 Hz, 2H), 2.86 (d, J = 11.2 Hz, 4H), 2.69 (ddd, J = 11.7, 3.7, 2.0 Hz, 2H), 2.36 (td, J = 11.4, 3.6 Hz, 2H), 1.88 (d, J = 11.1 Hz, 2H)[8] |
Table 2: ¹³C NMR Spectral Data of Octahydro-2H-pyrazino[1,2-a]pyrazine Analogs
| Compound | Solvent | Chemical Shift (δ) ppm |
| (Octahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol | D₂O | 55.8 (C), 55.1 (CH₂), 48.1 (CH₂), 47.7 (CH₂), 43.5 (CH₂)[8] |
| 2,8-Dibenzyl-9a-(formyl)octahydro-2H-pyrazino[1,2-a]pyrazine | CDCl₃ | 204.5 (CH), 138.0 (C), 128.8 (CH), 128.4 (CH), 127.3 (CH), 65.3 (C), 62.9 (CH₂), 56.8 (CH₂), 53.4 (CH₂), 49.0 (CH₂)[8] |
Note: Specific chemical shift values for (R)-Octahydro-pyrido[1,2-A]pyrazine are not detailed in available documentation but are stated to be consistent with the proposed structure.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 3: Mass Spectrometry Data of an Octahydro-2H-pyrazino[1,2-a]pyrazine Analog
| Compound | Ionization Method | m/z |
| (Octahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol | HRMS (ESI+) | 172.1446 ([M+H]⁺)[8] |
The molecular weight of this compound is 140.23 g/mol , which would correspond to the molecular ion peak in its mass spectrum.[4][5]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-N bonds. An examination of the IR spectra of deuterated derivatives of the octahydro-2H-pyrido[1,2-a]pyrazine system has been used to evaluate the contributions of C-H bonds alpha to nitrogen to Bohlmann bands.[9]
Table 4: Predicted Significant IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (alkane) | 2850-2960 |
| C-N stretch (amine) | 1000-1250 |
| N-H bend (secondary amine, if present) | 1550-1650 |
Experimental Protocols
Detailed experimental protocols for the spectroscopic characterization of this compound and its derivatives are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[8][10]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) is often employed for accurate mass measurements.[8]
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range.
-
Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[3]
-
Attenuated Total Reflectance (ATR): Place the sample directly onto the ATR crystal.[3]
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.[3]
-
Data Acquisition: Typically, scan the sample in the range of 4000-400 cm⁻¹.[3]
-
Data Analysis: Correlate the absorption bands (peaks) in the spectrum with the vibrational frequencies of specific functional groups.
Visualizations
The following diagrams illustrate key concepts related to the characterization and application of the this compound scaffold.
Caption: General workflow for the spectroscopic characterization of chemical compounds.
Caption: Structural relationship of the core scaffold to its derivatives.
Conclusion
The spectroscopic characterization of this compound is essential for its application in drug discovery and development. While detailed spectral data for the parent compound is sparse in the literature, a comprehensive analysis of its derivatives and related heterocyclic systems provides a robust framework for its identification and structural elucidation. By employing a combination of NMR, MS, and IR spectroscopy, researchers can confidently characterize this important chemical scaffold and its analogs. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists working in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. appretech.com [appretech.com]
- 6. octahydro-1H-pyrido[1,2-a]pyrazinehydrochloride, CAS No. 4430-75-5 - iChemical [ichemical.com]
- 7. Page loading... [wap.guidechem.com]
- 8. rsc.org [rsc.org]
- 9. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. thieme-connect.de [thieme-connect.de]
The Core of Therapeutic Potential: A Technical Guide to the Mechanism of Action of Octahydro-1H-pyrido[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
The Octahydro-1H-pyrido[1,2-a]pyrazine scaffold is a versatile bicyclic heterocyclic system that has emerged as a privileged core in the development of novel therapeutics. Its rigid, three-dimensional structure allows for precise orientation of substituents, leading to high-affinity and selective interactions with various biological targets. This technical guide provides an in-depth exploration of the known mechanisms of action for derivatives of this core, focusing on its role in antagonizing mu-opioid receptors and Toll-like receptors 7 and 9.
Mu-Opioid Receptor Antagonism
Derivatives of the this compound scaffold have been identified as potent antagonists of the mu-opioid receptor (MOR), a key target in pain management and addiction. These antagonists competitively block the binding of endogenous and exogenous opioids to the MOR, thereby inhibiting its downstream signaling cascade.
Quantitative Data for Mu-Opioid Receptor Antagonism
The following table summarizes the in vitro potency of a representative this compound derivative, compound 36, as a mu-opioid receptor antagonist.[1]
| Compound | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| Compound 36 | Human mu-opioid receptor | Radioligand Binding | 0.47 | - |
| Compound 36 | Human mu-opioid receptor | [³⁵S]GTPγS Functional Assay | - | 1.8 |
Signaling Pathway of Mu-Opioid Receptor Antagonism
Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist leads to the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o). This causes the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating downstream signaling that results in analgesia but also adverse effects like respiratory depression. This compound-based antagonists bind to the MOR but do not induce the conformational change necessary for G-protein activation, thus blocking agonist-induced signaling.
Experimental Protocols
This assay determines the binding affinity (Kᵢ) of a test compound for the mu-opioid receptor.
Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human mu-opioid receptor are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to antagonize agonist-induced G-protein activation.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the mu-opioid receptor are used.
-
Assay Buffer: A buffer containing MgCl₂, NaCl, and a fixed concentration of GDP is prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a mu-opioid receptor agonist (e.g., DAMGO), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the antagonist test compound.
-
G-Protein Activation: In the presence of an agonist, the receptor catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Filtration and Washing: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit, which is retained on the filter, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀) is determined.
Toll-like Receptor 7 and 9 Antagonism
Structurally related pyrazino[1,2-a]pyrazine derivatives have been investigated for their ability to antagonize Toll-like receptors 7 and 9 (TLR7 and TLR9). These receptors are involved in the innate immune response and have been implicated in the pathophysiology of autoimmune diseases. Antagonism of TLR7 and TLR9 represents a promising therapeutic strategy for these conditions.
Quantitative Data for TLR7/9 Antagonism
| Compound Class | Target | Assay Type | IC₅₀ (µM) |
| Pyrazolo[1,5-a]quinoxaline | Human TLR7 | Reporter Gene Assay | 8.2 - 10 |
Signaling Pathways of TLR7 and TLR9 Antagonism
TLR7 and TLR9 are located in the endosomes of immune cells and recognize single-stranded RNA and unmethylated CpG DNA, respectively. Upon ligand binding, these receptors dimerize and recruit the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and IRF7. These transcription factors drive the expression of pro-inflammatory cytokines and type I interferons. Antagonists of TLR7 and TLR9 prevent the binding of their respective ligands, thereby inhibiting this pro-inflammatory signaling cascade.
Experimental Protocols
This is a cell-based assay used to screen for and characterize TLR7 and TLR9 antagonists.
Protocol:
-
Cell Culture: HEK-293 cells stably transfected with human TLR7 or TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter are used.
-
Cell Seeding: The cells are seeded into 96-well plates.
-
Compound Addition: The cells are treated with varying concentrations of the test antagonist followed by the addition of a specific TLR7 agonist (e.g., R848) or TLR9 agonist (e.g., CpG ODNs).
-
Incubation: The plates are incubated to allow for agonist-induced activation of the TLR signaling pathway and subsequent expression and secretion of SEAP.
-
SEAP Detection: A substrate for SEAP (e.g., QUANTI-Blue™) is added to the cell culture supernatant.
-
Measurement: The activity of SEAP is determined by measuring the absorbance of the product at a specific wavelength.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced SEAP activity (IC₅₀) is calculated.
This in vivo model is used to evaluate the efficacy of TLR7 antagonists in a disease-relevant setting.
Protocol:
-
Animal Model: A suitable mouse strain (e.g., BALB/c or C57BL/6) is used.
-
Induction of Psoriasis-like Skin Inflammation: A commercially available imiquimod cream (a TLR7 agonist) is topically applied to the shaved back and/or ear of the mice for several consecutive days.
-
Treatment: The test antagonist is administered to the mice, typically orally or topically.
-
Evaluation of Skin Inflammation: The severity of the skin inflammation is assessed daily by scoring erythema, scaling, and skin thickness.
-
Histological Analysis: At the end of the study, skin biopsies are taken for histological analysis to assess epidermal thickness (acanthosis) and immune cell infiltration.
-
Cytokine Analysis: Skin or serum samples can be analyzed for the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23).
-
Data Analysis: The ability of the antagonist to reduce the signs of skin inflammation compared to a vehicle-treated control group is evaluated.
Conclusion
The this compound scaffold represents a promising starting point for the design of potent and selective modulators of key biological targets. The demonstrated activity of its derivatives as mu-opioid receptor antagonists and the potential for TLR7/9 antagonism highlight the therapeutic versatility of this core structure. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of compounds. Further exploration of the structure-activity relationships of this scaffold is warranted to unlock its full therapeutic potential.
References
Stereoselective Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The octahydro-1H-pyrido[1,2-a]pyrazine core is a significant heterocyclic scaffold found in a variety of biologically active compounds, most notably the anthelmintic drug Praziquantel. The stereochemistry of this bicyclic system is crucial for its pharmacological activity, making stereoselective synthesis a critical area of research and development. This technical guide provides an in-depth overview of the key stereoselective strategies for the synthesis of this compound derivatives, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations.
Core Synthetic Strategies
Several key methodologies have been successfully employed to control the stereochemistry of the this compound core. These include multicomponent reactions followed by cyclization, asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolutions.
Ugi Four-Component/Pictet-Spengler Reaction Sequence
A highly efficient and modular approach to constructing the this compound scaffold involves a sequential Ugi four-component reaction (Ugi-4CR) followed by a Pictet-Spengler cyclization. This method allows for the rapid assembly of complex structures from simple starting materials with a high degree of stereocontrol.
Experimental Protocol: Synthesis of Dihydropyrrolo[1,2-a]pyrazine-dione Derivatives [1]
A representative procedure for a related, highly stereoselective synthesis of dihydropyrrolo[1,2-a]pyrazine-dione derivatives is as follows:
-
Ugi Four-Component Reaction: A solution of isocyanide (1.0 mmol, 1.0 equiv), aldehyde (1.0 mmol, 1.0 equiv), 2,2-dimethoxyethan-1-amine (1.0 mmol, 1.0 equiv), and 3-bromopropanoic acid (1.0 mmol, 1.0 equiv) in methanol (1 mL) is stirred at room temperature for 15 hours. The solvent is then removed under vacuum to yield the crude Ugi adduct.
-
Pictet-Spengler Cyclization: The crude Ugi adduct is dissolved in acetonitrile (4 mL), and methanesulfonic acid (0.2 mL) is added. The resulting mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction is diluted with dichloromethane and quenched with a saturated sodium bicarbonate solution at 0–5 °C. The organic layer is separated, dried, and concentrated. The residue is purified by column chromatography to afford the final product.
Quantitative Data:
| Product | Overall Yield (%) | Diastereomeric Ratio (dr) |
| (R)-2-(2-Methoxyphenethyl)-8a-(pyridin-2-yl)-8,8a-dihydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione | 76 | >20:1 |
| (R)-2-(3-Methoxyphenyl)-8a-(pyridin-2-yl)-8,8a-dihydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione | 90 | >20:1 |
Reaction Workflow:
Caption: Ugi-Pictet-Spengler reaction sequence.
Noyori Asymmetric Transfer Hydrogenation
The Noyori asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of imines, which are key intermediates in the synthesis of chiral amines and heterocyclic compounds. This reaction typically utilizes a ruthenium catalyst with a chiral diamine ligand and a hydrogen donor like a formic acid/triethylamine mixture.
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Imine [2]
A general procedure for the Noyori asymmetric transfer hydrogenation is as follows:
-
Preparation of the Hydrogen Source: Triethylamine is cooled to 4 °C in an ice bath, and formic acid is added slowly.
-
Reaction Setup: To the formic acid/triethylamine mixture at ambient temperature, the prochiral imine substrate, the ruthenium catalyst (e.g., RuCl--INVALID-LINK--), and a dry solvent (e.g., DMF) are added.
-
Reaction Execution: The reaction mixture is stirred at a specific temperature (e.g., 40 °C) for a designated time (e.g., 48 hours).
-
Work-up and Purification: Water is added at 0 °C with stirring to precipitate the product. The solid is collected by filtration, washed with water, and dried in vacuo. The crude product can be further purified by recrystallization to enhance enantiomeric purity.
Quantitative Data:
| Substrate | Catalyst | Initial ee (%) | Final ee (after crystallization) (%) |
| Prochiral imine for Praziquantel synthesis | RuCl--INVALID-LINK-- | 62 | 98 |
Catalytic Cycle:
Caption: Noyori Asymmetric Transfer Hydrogenation Cycle.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and effective strategy to induce stereoselectivity. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. (S)-1-phenylethylamine is a commonly used chiral auxiliary.
Experimental Protocol: Asymmetric Electrophilic α-Amidoalkylation [3]
A detailed procedure for a related asymmetric synthesis of pyrido[1,2-c]pyrimidinones using a chiral auxiliary is described:
-
Synthesis of the Chiral Enamide: 1,2,3,6-Tetrahydropyridine is treated with (S)-1-(1-isocyanatoethyl)benzene to yield the corresponding chiral urea derivative.
-
Amidoalkylation: The chiral enamide is reacted with an appropriate electrophile in the presence of a Lewis acid to introduce a side chain at the 2-position of the piperidine ring.
-
Cyclization and Reduction: Intramolecular condensation followed by reduction (e.g., with NaBH4 in acetic acid) leads to the formation of the hexahydropyrido[1,2-c]pyrimidinone ring system with high diastereoselectivity.
-
Removal of the Chiral Auxiliary: The chiral auxiliary is removed by hydrogenolysis (e.g., using Pd/C) to yield the enantiopure final product.
Quantitative Data:
| Diastereomeric Mixture | Diastereomeric Ratio (dr) |
| 20/21 | 28.7 / 71.3 |
Logical Workflow:
Caption: Chiral auxiliary-mediated synthesis workflow.
Enzymatic Resolution
Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases are commonly used enzymes that can selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the transformed product.
Experimental Protocol: Enzymatic Resolution of (R,S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid [4]
A relevant enzymatic resolution for a precursor to the this compound core is as follows:
-
Reaction Setup: (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is dissolved in a buffer solution (e.g., Na2HPO4-NaH2PO4, pH 8.5). A borane-amine complex (e.g., borane-N,N-diisopropylethylamine) is added.
-
Enzymatic Reaction: Recombinant D-amino acid oxidase and catalase are added to the mixture. Oxygen is bubbled through the solution while stirring at 37 °C. The reaction is monitored by HPLC.
-
Work-up: Once the starting (S)-enantiomer is consumed, the reaction is stopped, and the mixture is heated to 50-60 °C.
-
Isolation of the (R)-enantiomer: The pH of the solution is adjusted to 2-3 with HCl gas. Acetone is added to precipitate the (R)-enantiomer, which is collected by filtration and dried.
Quantitative Data:
| Product | Enantiomeric Excess (ee) (%) | Yield (%) |
| (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 99.1 | 97 |
Process Flow:
Caption: Enzymatic resolution process.
Conclusion
The stereoselective synthesis of the this compound core is achievable through a variety of sophisticated chemical and biochemical methods. The choice of a particular strategy depends on factors such as the desired stereoisomer, the availability of starting materials and catalysts, and the scalability of the process. The Ugi/Pictet-Spengler sequence offers high convergency and modularity, while the Noyori asymmetric transfer hydrogenation provides excellent enantioselectivity for specific substrates. Chiral auxiliary-mediated approaches offer a reliable, albeit less atom-economical, route. Finally, enzymatic resolutions present a highly selective method for obtaining enantiopure materials, particularly valuable in pharmaceutical manufacturing. Continued research in these areas will undoubtedly lead to even more efficient and selective syntheses of this important heterocyclic scaffold.
References
- 1. Highly Stereoselective Ugi/Pictet–Spengler Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. (PDF) Synthesis and Pharmacological Evaluation of Novel [research.amanote.com]
- 4. Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Conformation of Octahydro-1H-pyrido[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydro-1H-pyrido[1,2-a]pyrazine is a saturated bicyclic heterocyclic system that serves as a key scaffold in medicinal chemistry, notably in the development of opioid receptor antagonists. Its rigid structure and stereochemical properties are crucial for its biological activity. This guide provides a detailed examination of the chemical structure and conformational analysis of the this compound core, drawing upon available spectroscopic and computational data from the scientific literature. While specific experimental data for the unsubstituted parent compound is limited, this document consolidates information from closely related analogs to provide a comprehensive overview for researchers in drug discovery and development.
Chemical Structure
The chemical structure of this compound consists of a piperidine ring fused to a pyrazine ring, with the fusion occurring at a nitrogen atom and an adjacent carbon atom. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine. The molecule has the chemical formula C₈H₁₆N₂ and a molecular weight of 140.23 g/mol .
The key structural feature is the bicyclic system, which imparts significant conformational rigidity compared to its monocyclic constituents. The presence of two nitrogen atoms, one at the bridgehead, influences the molecule's stereoelectronics, basicity, and potential for hydrogen bonding.
Conformational Analysis
The conformational landscape of this compound is dominated by the fusion of the six-membered piperidine and pyrazine rings. Stereochemical studies on derivatives of octahydro-2H-pyrido[1,2-a]pyrazine have indicated that these systems preferentially adopt a trans-fused ring conformation.[1] This preference is a critical determinant of the overall three-dimensional shape of the molecule and, consequently, its interaction with biological targets.
The trans-fusion results in a more linear and extended structure compared to a cis-fused conformation. Within the trans-fused framework, the piperidine and pyrazine rings typically adopt chair conformations to minimize steric strain. The relative orientation of the lone pair on the bridgehead nitrogen is a key feature of the trans-fused conformation.
Caption: Conformational relationship between trans- and cis-fused isomers.
Spectroscopic Data of Analogs
Table 1: 1H and 13C NMR Spectral Data of (Octahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol in D₂O
| Position | 1H Chemical Shift (δ) ppm | 13C Chemical Shift (δ) ppm |
| CH₂ (Hydroxymethyl) | 4.28 (s, 2H) | 55.1 (CH₂) |
| Ring CH₂ | 3.13 – 3.02 (m, 8H) | 48.1 (CH₂), 47.7 (CH₂), 43.5 (CH₂) |
| Ring CH₂ | 2.72 – 2.62 (m, 4H) | - |
| Bridgehead C | - | 55.8 (C) |
Data adapted from a study on a closely related analog. The specific assignments for the methylene protons and carbons of the this compound core may vary.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the unsubstituted this compound are not extensively reported. However, general methodologies for the synthesis of its derivatives and for spectroscopic analysis can be outlined.
General Synthetic Approach
The synthesis of the this compound scaffold often involves the cyclization of a piperidine-based precursor. A common strategy is the reductive amination of a suitable keto-amine, followed by cyclization.
Caption: A generalized synthetic route to the target scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework and confirm the stereochemistry of the molecule.
Methodology:
-
Sample Preparation: A sample of the compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Standard parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A spectral width of 200-240 ppm is typically used, with proton decoupling to simplify the spectrum.
-
2D NMR: Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of proton and carbon signals and for establishing through-bond connectivities. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine through-space proximities of protons, which is essential for confirming the trans-fused conformation.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of compound, as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺.
-
Data Analysis: The high-resolution mass measurement allows for the determination of the elemental formula with high accuracy.
Conclusion
The this compound core is a conformationally restricted bicyclic system that preferentially adopts a trans-fused conformation. This structural feature is paramount to its application in the design of biologically active molecules, particularly as ligands for opioid receptors. While detailed experimental data for the parent compound is limited, the analysis of its derivatives and related analogs provides a solid foundation for understanding its chemical and physical properties. Further research, including single-crystal X-ray diffraction and detailed NMR studies on the unsubstituted molecule, would be invaluable for a more precise characterization of its structure and conformational dynamics.
References
Navigating the Physicochemical Landscape of Octahydro-1H-pyrido[1,2-a]pyrazine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the solubility and stability of the specific compound Octahydro-1H-pyrido[1,2-a]pyrazine is limited. This guide provides a comprehensive framework based on the properties of structurally similar compounds, such as piperazine and tetrahydropyridine derivatives, and established pharmaceutical testing protocols. The methodologies outlined herein are intended to serve as a robust starting point for the experimental investigation of this compound.
Executive Summary
This compound is a heterocyclic amine with potential applications in medicinal chemistry. A thorough understanding of its solubility and stability is paramount for its successful development as a drug candidate. This technical guide consolidates available information on related compounds and outlines standard experimental protocols to empower researchers in characterizing the physicochemical properties of this molecule. The guide details methodologies for solubility determination in various solvents and comprehensive stability testing under diverse environmental conditions, including forced degradation studies, in accordance with regulatory guidelines.
Solubility Profile
Strategies for Solubility Enhancement
For basic compounds like piperazine derivatives, which may exhibit poor aqueous solubility, several strategies can be employed to improve this critical property:
-
Salt Formation: Conversion of the free base to a salt using acidic counterions such as hydrochloride, mesylate, or sulfate is a common and effective method to enhance aqueous solubility. A salt screening study is recommended to identify the optimal counterion.[3]
-
Co-solvents: The use of water-miscible organic solvents like dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds.[3]
-
pH Adjustment: For basic compounds, adjusting the pH of the medium to a more acidic value can increase ionization and, consequently, solubility.[3]
-
Nanosuspension: Reducing the particle size of the compound to the nanometer range increases the surface area available for dissolution.[3]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[3]
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, the following experimental protocols are recommended.
This high-throughput method is suitable for early-stage drug discovery.[4]
Objective: To rapidly assess the aqueous solubility of a compound.
Methodology:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO.
-
Make serial dilutions of the stock solution in DMSO.
-
Add the DMSO solutions to an aqueous buffer.
-
Incubate the solutions for a set period (e.g., 1-2 hours).
-
Measure the turbidity of the solutions using a nephelometer or UV/Vis spectrophotometer to detect precipitation. The concentration at which precipitation is observed is the kinetic solubility.[4]
This method determines the equilibrium solubility and is considered the gold standard.[5]
Objective: To determine the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Add an excess amount of the solid compound to a vial containing the solvent of interest (e.g., water, buffer, organic solvent).
-
Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[6]
-
Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.[4]
Table 1: Recommended Solvents for Solubility Testing
| Solvent Class | Specific Solvents | Rationale |
| Aqueous | Purified Water, Phosphate Buffered Saline (PBS) pH 7.4 | To determine solubility under physiological conditions. |
| Organic (Polar Protic) | Ethanol, Methanol | Common solvents in formulation and synthesis.[1] |
| Organic (Polar Aprotic) | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Used for preparing stock solutions and in analytical methods.[3] |
| Organic (Non-polar) | Dichloromethane (DCM), Diethyl Ether | To assess solubility in non-polar environments.[2] |
Visualization of Solubility Testing Workflow
Caption: Figure 1. Experimental Workflow for Solubility Determination
Stability Profile
The stability of a pharmaceutical compound is a critical attribute that influences its quality, safety, and efficacy over time.[7] Stability testing is conducted to establish a shelf-life for the drug product and recommend storage conditions.[8]
Regulatory Framework for Stability Testing
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for stability testing.[9] The key studies include long-term (real-time) and accelerated stability studies.
Experimental Protocols for Stability Testing
Objective: To evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance over its intended shelf-life.[8]
Methodology:
-
Store the drug substance in its proposed container-closure system at the recommended long-term storage condition.
-
Test the substance at specified time intervals.
-
The testing frequency should be sufficient to establish the stability profile, typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10]
Table 2: ICH Recommended Long-Term Stability Testing Conditions
| Climatic Zone | Storage Condition |
| I / II (Temperate / Subtropical) | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH |
| III (Hot / Dry) | 30°C ± 2°C / 35% RH ± 5% RH |
| IVa (Hot / Humid) | 30°C ± 2°C / 65% RH ± 5% RH |
| IVb (Hot / Very Humid) | 30°C ± 2°C / 75% RH ± 5% RH |
RH = Relative Humidity
Objective: To accelerate the rate of chemical degradation and physical changes of a drug substance to predict its long-term stability.[10]
Methodology:
-
Store the drug substance in its proposed container-closure system at an elevated temperature and humidity.
-
A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[10]
Table 3: ICH Recommended Accelerated Stability Testing Conditions
| Study | Storage Condition | Minimum Time Period |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Forced Degradation (Stress Testing)
Forced degradation studies are conducted to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[11][12]
Objective: To intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.
Methodology: The drug substance is subjected to various stress conditions, including:
-
Acid and Base Hydrolysis: The compound is exposed to acidic and basic solutions (e.g., 0.1 N HCl, 0.1 N NaOH) at room temperature or elevated temperatures.[11]
-
Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[13]
-
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80°C).[11]
-
Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]
The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[15]
Table 4: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents/Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, RT to 80°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT to 80°C |
| Oxidation | 3% - 30% H₂O₂, RT |
| Thermal | 60°C - 100°C (solid state and in solution) |
| Photolytic | ICH Q1B conditions (UV and fluorescent light) |
Visualization of Stability Testing Logical Flow
Caption: Figure 2. Logical Flow for Stability Assessment
Conclusion
While direct experimental data for the solubility and stability of this compound is not extensively documented in public literature, a robust assessment of these critical parameters can be achieved through the application of established pharmaceutical testing protocols. By leveraging knowledge from structurally similar heterocyclic amines and adhering to the methodologies outlined in this guide, researchers and drug development professionals can systematically characterize the physicochemical profile of this compound. The successful execution of these studies is a crucial step in advancing the development of this compound as a potential therapeutic agent.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. Solubility Measurements | USP-NF [uspnf.com]
- 6. materialneutral.info [materialneutral.info]
- 7. www3.paho.org [www3.paho.org]
- 8. gmpsop.com [gmpsop.com]
- 9. pharmtech.com [pharmtech.com]
- 10. japsonline.com [japsonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 15. biopharminternational.com [biopharminternational.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Octahydro-1H-pyrido[1,2-a]pyrazine as a Drug Intermediate
This guide provides a comprehensive overview of this compound, a pivotal heterocyclic scaffold in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. This document details its physicochemical properties, synthesis, applications in drug development with a focus on µ-opioid receptor antagonists, and the relevant biological signaling pathways.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂ | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| CAS Number | 4430-75-5 | [1] |
| Appearance | Not specified | |
| Boiling Point | 218.0 ± 8.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Flash Point | 93.7 ± 9.4 °C | [2] |
| pKa | Not specified | |
| LogP | 1.00 | [2] |
Synthesis of the this compound Core
The synthesis of the this compound scaffold is a key step in the development of its derivatives. While specific, detailed protocols for the parent compound are not widely available in public literature, general synthetic strategies involve the cyclization of piperazine derivatives. One notable approach is the serendipitous one-pot synthesis of the related octahydro-2H-pyrazino[1,2-a]pyrazine core, which highlights a potential route involving a nitro-Mannich reaction followed by an unexpected nitro group displacement.[3]
Asymmetric synthesis has also been explored to obtain optically pure enantiomers of octahydro-2H-pyrido[1,2-a]pyrazines, starting from chiral precursors like (-)-2-cyano-6-phenyloxazolopiperidine.[1] These methods often involve the cyclization of diamino alcohols or amino alcohols.
Experimental Protocol: A Representative Synthesis of a Related Core Structure
Due to the lack of a detailed public-domain protocol for the parent this compound, the following is a representative protocol for a related pyrazino[1,2-a]indole synthesis, which demonstrates the key cyclization and reduction steps often employed for such heterocyclic systems.
Synthesis of Tetrahydro-pyrazinoindoles [4]
-
N-Alkylation: To a solution of the starting indole with an ester function on C2 in a suitable solvent, add the appropriate alkylating agent.
-
Cyclization: The N-alkylated intermediate is then subjected to cyclization conditions, which may involve heating or the use of a catalyst.
-
Reduction: The resulting cyclized product is then reduced to the tetrahydro-pyrazinoindole using a reducing agent such as hydrogen gas with a platinum oxide catalyst (H₂/PtO₂).
-
Purification: The final product is purified using standard techniques such as column chromatography.
Caption: A generalized workflow for the synthesis of the core scaffold.
Application as a Drug Intermediate: µ-Opioid Receptor Antagonists
The this compound scaffold has been successfully employed as a bioisosteric replacement for the octahydroquinolizine template in the design of potent µ-opioid receptor antagonists.[5] This modification has led to the discovery of compounds with high binding affinity and potent antagonist activity.
Quantitative Data: Biological Activity of Derivatives
The following table summarizes the in vitro biological activity of representative this compound derivatives as µ-opioid receptor antagonists.
| Compound | µ-Opioid Receptor Binding Affinity (Ki, nM) | µ-Opioid Antagonist Activity (IC₅₀, nM) | Reference |
| Derivative 1 | 0.62 | 0.54 | [5] |
| Derivative 2 | 0.47 | 1.8 | [5] |
Signaling Pathways of Derived Drugs
Derivatives of this compound primarily target G-protein coupled receptors (GPCRs), such as the µ-opioid and dopamine receptors.
µ-Opioid Receptor Signaling Pathway
The µ-opioid receptor is a classic GPCR that, upon activation by an agonist, couples to inhibitory G-proteins (Gi/o).[6] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6] The dissociation of the G-protein βγ subunits can also lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which hyperpolarizes the neuron and reduces neuronal excitability, leading to analgesia.[6] Antagonists containing the this compound scaffold block these effects.
Caption: The signaling cascade of the µ-opioid receptor.
Dopamine D2/D3 Receptor Signaling Pathway
The drug Piribedil, which contains a piperazine core structurally related to this compound, acts as a dopamine D2 and D3 receptor agonist.[7] These receptors are also coupled to Gi/o proteins.[8] Activation of D2/D3 receptors inhibits adenylyl cyclase, reducing cAMP levels and PKA activity.[8] This signaling pathway is crucial for regulating mood, motivation, and motor control, and its modulation is a key therapeutic strategy for Parkinson's disease.[7]
Caption: The signaling cascade of the dopamine D2/D3 receptor.
Spectroscopic Characterization
NMR Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the structure of the bicyclic system. The following table presents reference NMR data for a closely related analog, octahydro-2H-pyrazino[1,2-a]pyrazine.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | 4.28 | s | 2H |
| 3.13 – 3.02 | m | 8H | |
| 2.72 – 2.62 | m | 4H | |
| ¹³C NMR | 55.8 | C | |
| 55.1 | CH₂ | ||
| 48.1 | CH₂ | ||
| 47.7 | CH₂ | ||
| 43.5 | CH₂ |
Note: Data is for the analogous compound octahydro-2H-pyrazino[1,2-a]pyrazine and should be used for reference purposes only.[10]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching and bending vibrations for the saturated aliphatic rings. The absence of carbonyl (C=O) and N-H stretching (for the unsubstituted core) would be key features.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.23 g/mol ). Fragmentation patterns would likely involve the cleavage of the bicyclic ring system.
General Experimental Protocol for Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
IR Sample Preparation: Prepare a thin film of the liquid sample between NaCl plates or a KBr pellet for a solid sample.
-
MS Sample Preparation: Dissolve a small amount of the sample in a volatile solvent for analysis by techniques such as electrospray ionization (ESI).
Conclusion
This compound is a valuable and versatile drug intermediate. Its rigid bicyclic structure serves as an excellent scaffold for the design of potent and selective ligands for various biological targets, most notably the µ-opioid receptor. While detailed synthetic protocols and spectroscopic data for the parent compound are not widely published, the information available for its derivatives and related structures provides a strong foundation for its use in drug discovery and development. Further exploration of the synthetic routes to this core and its diverse functionalization will undoubtedly lead to the discovery of new therapeutic agents.
References
- 1. (+-)-1,4-Diazabicyclo[4.4.0]decane | C8H16N2 | CID 2876391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine synthesis [organic-chemistry.org]
- 3. A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
Commercial Suppliers and Technical Guide for Octahydro-1h-pyrido[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available Octahydro-1h-pyrido[1,2-a]pyrazine, a key heterocyclic scaffold in medicinal chemistry. The document details supplier information, physicochemical properties, and delves into its primary application as a core structure for the development of μ-opioid receptor antagonists. Experimental protocols for synthesis and pharmacological evaluation are provided, along with a visualization of the drug discovery workflow.
Commercial Supplier Data
This compound and its derivatives are available from a range of chemical suppliers. The following table summarizes key quantitative data from a selection of these vendors. Please note that purity and availability are subject to batch and stock variations. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Sigma-Aldrich | Octahydro-2H-pyrido[1,2-a]pyrazine | 4430-75-5 | C₈H₁₆N₂ | 140.23 | Data not collected by supplier[1][2] | Sold for early discovery research; buyer assumes responsibility for identity and purity confirmation.[1][2] |
| JHECHEM CO LTD | This compound | 4430-75-5 | C₈H₁₆N₂ | 140.226 | Not specified | Manufactory in China.[3] |
| Fluorochem | This compound 2HCL | 113570-68-6 | C₈H₁₈Cl₂N₂ | Not specified | 95% | Dihydrochloride salt. |
| Hunan chemfish Pharmaceutical co.,Ltd | (r)-octahydro-1h-pyrido[1,2-a]pyrazine | 179605-64-2 | C₈H₁₆N₂ | Not specified | Not specified | (R)-enantiomer, for use as a pharmaceutical intermediate.[4] |
| Parchem | 2H-Pyrido[1,2-a]pyrazine, octahydro-, hydrochloride (1:2) | 113570-68-6 | Not specified | Not specified | Not specified | Dihydrochloride salt.[5] |
| AstaTech (via Fisher Scientific) | OCTAHYDRO-1H-PYRIDO[12-A]PYRAZINE | 4430-75-5 | C₈H₁₆N₂ | 140.23 | 95.0% | |
| ChemScene | (R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride | 2568496-51-3 | C₈H₁₇ClN₂ | 176.69 | ≥95% | (R)-enantiomer, hydrochloride salt.[6] |
| ALFA CHEMICAL | Octahydro-2H-pyrido[1,2-a]pyrazine | 4430-75-5 | C₈H₁₆N₂ | 140.226 | 97% Min. | [7] |
| Appretech Scientific Limited | (R)-Octahydro-1H-pyrido[1,2-a]pyrazine | 179605-64-2 | C₈H₁₆N₂ | 140.23 | 98% min. | (R)-enantiomer.[8] |
Physicochemical Properties
| Property | Value | Source |
| Density | 1.0±0.1 g/cm³ | JHECHEM CO LTD[3] |
| Boiling Point | 218.0±8.0 °C at 760 mmHg | JHECHEM CO LTD[3] |
| Flash Point | 93.7±9.4 °C | JHECHEM CO LTD[3] |
| Refractive Index | 1.526 | JHECHEM CO LTD[3] |
Application in Drug Discovery: μ-Opioid Receptor Antagonists
The this compound scaffold has been identified as a valuable pharmacophore in the design of potent and selective μ-opioid receptor antagonists.[9][10] These compounds are of significant interest for their potential therapeutic applications in pain management and the treatment of opioid addiction.[3]
Mechanism of Action
Derivatives of this scaffold have been shown to exhibit high binding affinity for the μ-opioid receptor.[9][10] Their antagonist activity means they can block the effects of opioid agonists. The rigid, bicyclic structure of the octahydropyrido[1,2-a]pyrazine core is believed to contribute to its enhanced binding specificity to biological targets.[3]
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for the synthesis and pharmacological evaluation of novel this compound derivatives as μ-opioid receptor antagonists.[9][10]
General Synthesis of Substituted this compound Derivatives
A representative synthetic route involves the reductive amination of a suitable piperidone precursor followed by cyclization to form the core bicyclic system. Subsequent N-alkylation allows for the introduction of various substituents to explore structure-activity relationships.
Step 1: Reductive Amination
-
A solution of the appropriate piperidone (1 equivalent) and a primary amine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) is stirred at room temperature.
-
A reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), is added portion-wise.
-
The reaction mixture is stirred for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Cyclization
-
The product from Step 1 is dissolved in a suitable solvent (e.g., acetonitrile).
-
A dihaloalkane (e.g., 1,2-dibromoethane) (1.1 equivalents) and a base (e.g., potassium carbonate) (2.5 equivalents) are added.
-
The mixture is heated to reflux for 24-48 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the this compound core.
Step 3: N-Alkylation
-
The cyclized product (1 equivalent) is dissolved in a suitable solvent (e.g., DMF).
-
A base (e.g., cesium carbonate) (1.5 equivalents) and the desired alkyl halide (1.2 equivalents) are added.
-
The reaction is stirred at room temperature or gentle heating until completion.
-
The reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The final compound is purified by column chromatography or preparative HPLC.
In Vitro Pharmacological Evaluation
Opioid Receptor Binding Assays
The affinity of the synthesized compounds for μ, δ, and κ opioid receptors is determined using radioligand binding assays with membrane preparations from cells expressing the human opioid receptors.
-
Membrane Preparation: CHO (Chinese Hamster Ovary) cells stably expressing the human μ, δ, or κ opioid receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in an assay buffer.
-
Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a radioligand (e.g., [³H]DAMGO for μ-receptors), and the test compound at various concentrations.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow for binding equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand. The filters are then washed with cold buffer to remove non-specific binding.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Antagonist Activity Assay ([³⁵S]GTPγS Binding Assay)
This assay measures the ability of a compound to block the agonist-induced stimulation of G-protein coupling to the opioid receptor.
-
Assay Components: The assay mixture contains the cell membrane preparation, the test compound, a submaximal concentration of an opioid agonist (e.g., DAMGO), and [³⁵S]GTPγS.
-
Incubation: The mixture is incubated to allow for G-protein activation.
-
Filtration and Measurement: Similar to the binding assay, the reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced [³⁵S]GTPγS binding (IC₅₀) is determined, which represents its antagonist potency.
Visualizations
The following diagrams illustrate key logical relationships and workflows in the context of developing and evaluating this compound-based compounds.
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Antagonistic action at the μ-opioid receptor signaling pathway.
References
- 1. canbipharm.com [canbipharm.com]
- 2. OCTAHYDRO-2H-PYRIDO[1,2-A]PYRAZINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy Octahydro-1H-pyrido[1,2-a]pyrazin-1-one | 15932-71-5 [smolecule.com]
- 4. (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride (2126144-06-5) for sale [vulcanchem.com]
- 5. (PDF) Synthesis and Pharmacological Evaluation of Novel [research.amanote.com]
- 6. octahydro-1H-pyrido[1,2-a]pyrazinehydrochloride, CAS No. 4430-75-5 - iChemical [ichemical.com]
- 7. Document: Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists. (CHEMBL1137297) - ChEMBL [ebi.ac.uk]
- 8. appretech.com [appretech.com]
- 9. Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Octahydro-1H-pyrido[1,2-a]pyrazine in Mu-Opioid Receptor Antagonist Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydro-1H-pyrido[1,2-a]pyrazine scaffold has emerged as a promising structural motif in the design of potent and selective mu-opioid receptor (MOR) antagonists. MOR antagonists are critical pharmacological tools for studying opioid receptor function and hold significant therapeutic potential for treating opioid overdose, opioid-induced side effects (such as constipation and respiratory depression), and substance use disorders. This document provides detailed application notes, experimental protocols, and data summaries for the synthesis and evaluation of this compound derivatives as MOR antagonists, based on seminal work in the field.
Rationale for Scaffold Selection
The development of this compound-based MOR antagonists was built upon the structure-activity relationships of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid ligands. By replacing the octahydroquinolizine template of earlier potent antagonists with the this compound scaffold, researchers aimed to optimize the binding affinity and selectivity for the mu-opioid receptor. This modification led to the discovery of compounds with sub-nanomolar affinity and potent in vitro antagonist activity.[1][2]
Data Presentation
The following tables summarize the in vitro pharmacological data for a series of this compound derivatives, highlighting their binding affinities and functional antagonist activities at the human mu (μ), delta (δ), and kappa (κ) opioid receptors.
Table 1: In Vitro Binding Affinities (Ki, nM) of this compound Derivatives at Human Opioid Receptors
| Compound | R | X | Y | Z | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) | μ/δ Selectivity | μ/κ Selectivity |
| 36 | H | Cl | H | H | 0.47 | 100 | 22 | 213 | 47 |
| 37 | H | F | H | H | 0.81 | 190 | 48 | 235 | 59 |
| 38 | H | H | H | H | 1.1 | 250 | 70 | 227 | 64 |
| 39 | H | CH3 | H | H | 1.3 | 300 | 85 | 231 | 65 |
| 40 | H | OCH3 | H | H | 2.5 | 450 | 150 | 180 | 60 |
| 41 | H | H | Cl | H | 0.95 | 210 | 55 | 221 | 58 |
| 42 | H | H | F | H | 1.5 | 320 | 90 | 213 | 60 |
| 43 | CH3 | Cl | H | H | 0.62 | 120 | 30 | 194 | 48 |
Data synthesized from Le Bourdonnec, B., et al. J. Med. Chem. 2006, 49, 7290-7306.
Table 2: In Vitro Functional Antagonist Activity (IC50, nM) of this compound Derivatives in GTPγS Binding Assay
| Compound | R | X | Y | Z | μ IC50 (nM) |
| 36 | H | Cl | H | H | 1.8 |
| 37 | H | F | H | H | 2.9 |
| 38 | H | H | H | H | 4.2 |
| 39 | H | CH3 | H | H | 5.1 |
| 40 | H | OCH3 | H | H | 9.8 |
| 41 | H | H | Cl | H | 3.5 |
| 42 | H | H | F | H | 5.9 |
| 43 | CH3 | Cl | H | H | 2.1 |
Data synthesized from Le Bourdonnec, B., et al. J. Med. Chem. 2006, 49, 7290-7306.
Experimental Protocols
I. Chemical Synthesis
A representative synthetic scheme for the preparation of the this compound scaffold and its derivatives is outlined below.
Caption: Synthetic workflow for this compound derivatives.
Protocol: Synthesis of 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol (Compound 36)
-
Step 1: Synthesis of the Piperidine Intermediate: The synthesis begins with the construction of the core piperidine ring structure through a multi-step sequence, which is detailed in the primary literature.
-
Step 2: Formation of the Bicyclic Lactam: The piperidine intermediate is reacted with chloroacetamide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) under reflux to yield the bicyclic lactam.
-
Step 3: Reduction of the Lactam: The bicyclic lactam is reduced to the corresponding this compound core using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).
-
Step 4: N-Alkylation: The secondary amine of the this compound core is then N-alkylated with the desired substituted benzyl halide (e.g., 2-chlorobenzyl bromide) in the presence of a base (e.g., diisopropylethylamine) in a solvent such as dimethylformamide (DMF).
-
Step 5: Deprotection and Purification: If protecting groups are used (e.g., on the phenolic hydroxyl group), they are removed in the final step. The crude product is then purified by column chromatography on silica gel to afford the final compound.
II. In Vitro Assays
A. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for the mu-opioid receptor.
Caption: Workflow for the radioligand binding assay.
Protocol:
-
Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).
-
Incubation: In a 96-well plate, incubate the cell membranes (50 μg protein/well) with a fixed concentration of a high-affinity radioligand (e.g., [3H]diprenorphine, 0.1–5 nM) and varying concentrations of the test compound.[3] The incubation is typically carried out in 50 mM Tris buffer at 25°C for 90 minutes.[3]
-
Determination of Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled opioid ligand (e.g., 10 μM DAMGO).[3]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[4] Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
B. [35S]GTPγS Binding Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.
Caption: Workflow for the [35S]GTPγS binding assay.
Protocol:
-
Membrane Preparation: Use cell membranes from cells stably expressing the human mu-opioid receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), GDP (e.g., 10 µM), and varying concentrations of the test antagonist.[5]
-
Agonist Stimulation: Add a fixed concentration of a MOR agonist (e.g., DAMGO) to stimulate G-protein activation.
-
Initiate Reaction: Add [35S]GTPγS (e.g., 0.05-0.1 nM) to initiate the binding reaction.[5]
-
Incubation: Incubate the mixture at 30°C for 60 minutes.[5]
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound [35S]GTPγS using a scintillation counter, as described for the radioligand binding assay.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration.
III. In Vivo Assays
A. Hot Plate Test
This test assesses the central antinociceptive effects of compounds by measuring the latency of a thermal pain response. To evaluate antagonist activity, the ability of the compound to reverse agonist-induced analgesia is measured.
Caption: Workflow for the hot plate test for antagonist evaluation.
Protocol:
-
Animal Acclimatization: Acclimatize mice or rats to the testing room and equipment.
-
Antagonist Administration: Administer the test compound (this compound derivative) via the desired route (e.g., subcutaneous, intraperitoneal).
-
Agonist Administration: After a predetermined pretreatment time, administer a standard MOR agonist, such as morphine.
-
Testing: At the time of peak effect of the agonist, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[6]
-
Measurement: Record the latency to a nociceptive response, such as paw licking or jumping. A cut-off time is used to prevent tissue damage.
-
Data Analysis: Compare the response latencies of the antagonist-pretreated group to those of the vehicle and agonist-only control groups to determine the extent of antagonism.
B. Tail-Flick Test
This assay also measures central antinociceptive activity by quantifying the time it takes for an animal to withdraw its tail from a thermal stimulus.
Caption: Workflow for the tail-flick test for antagonist evaluation.
Protocol:
-
Animal Acclimatization: Acclimatize the animals to the restraining device and testing procedure.
-
Antagonist and Agonist Administration: Administer the test antagonist followed by the MOR agonist as described for the hot plate test.
-
Stimulus Application: Apply a focused beam of radiant heat or immerse the distal part of the tail in a hot water bath (e.g., 52-55°C).[7][8]
-
Measurement: Record the latency for the animal to flick or withdraw its tail from the stimulus. A cut-off time is employed to prevent injury.
-
Data Analysis: The degree of antagonism is determined by comparing the tail-flick latencies between the different treatment groups.
Signaling Pathways
Activation of the mu-opioid receptor by an agonist initiates a cascade of intracellular signaling events. As G-protein coupled receptors, MORs primarily couple to inhibitory G-proteins (Gi/o). An antagonist, such as an this compound derivative, prevents these downstream effects by blocking the agonist from binding to the receptor.
Caption: Mu-opioid receptor signaling and the mechanism of antagonism.
References
- 1. ekja.org [ekja.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. meliordiscovery.com [meliordiscovery.com]
Application of Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Octahydro-1H-pyrido[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, particularly in the field of neuroscience. Its rigid bicyclic framework allows for the precise spatial orientation of substituents, making it an attractive template for designing ligands with high affinity and selectivity for various neurological targets. This document provides detailed application notes and experimental protocols for the investigation of this compound derivatives, with a primary focus on their well-established role as mu (µ)-opioid receptor antagonists. These compounds hold significant promise for the development of therapeutics for opioid addiction, opioid-induced side effects, and potentially other central nervous system (CNS) disorders.
Application 1: Characterization of Mu (µ)-Opioid Receptor Antagonists
Derivatives of the this compound scaffold have been synthesized and identified as potent and selective antagonists of the µ-opioid receptor (MOR).[1][2] This antagonistic activity makes them valuable research tools for studying the endogenous opioid system and as potential drug candidates for treating conditions like opioid use disorder and constipation associated with opioid pain medication.
Quantitative Data Summary: In Vitro Potency and Selectivity
The following tables summarize the in vitro pharmacological data for a series of this compound derivatives, as reported by Le Bourdonnec et al. (2006). This data is crucial for establishing a structure-activity relationship (SAR) and selecting lead compounds for further investigation.
Table 1: Binding Affinities (Kᵢ, nM) of this compound Derivatives at Opioid Receptors
| Compound | R¹ | R² | µ-Opioid (Kᵢ, nM) | δ-Opioid (Kᵢ, nM) | κ-Opioid (Kᵢ, nM) |
| 5 | H | H | 3.6 | 1300 | 1100 |
| 6 | COCH₃ | H | 94 | >10000 | >10000 |
| 7 | SO₂CH₃ | H | 18 | 2900 | 5000 |
| 36 | 2-Cl-benzyl | H | 0.47 | 250 | 120 |
| 45 | 3-CF₃-benzyl | H | 1.1 | 1100 | 1100 |
| 54 | H | CH₃ | 1.8 | 610 | 450 |
Data extracted from Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-306.[1]
Table 2: Functional Antagonist Potency (IC₅₀, nM) in GTPγS Binding Assay
| Compound | R¹ | R² | µ-Opioid (IC₅₀, nM) |
| 5 | H | H | 1.1 |
| 36 | 2-Cl-benzyl | H | 1.8 |
| 45 | 3-CF₃-benzyl | H | 5.3 |
| 54 | H | CH₃ | 2.5 |
Data extracted from Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-306.[1]
Signaling Pathways and Experimental Workflows
The antagonistic activity of these compounds at the µ-opioid receptor blocks the downstream signaling cascade typically initiated by opioid agonists. The following diagrams illustrate the mechanism of action and the experimental workflow for characterizing these compounds.
Caption: Mu-opioid receptor signaling pathway and antagonist-mediated blockade.
Caption: Workflow for the development of this compound derivatives.
Experimental Protocols
Radioligand Binding Assay for µ-Opioid Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of test compounds for the µ-opioid receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (hMOR).
-
Radioligand: [³H]DAMGO (a selective µ-opioid agonist).
-
Non-specific binding control: Naloxone (a high-affinity opioid antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of this compound derivatives.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Preparation: Thaw hMOR-CHO cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]DAMGO (final concentration ~0.5-1.0 nM), and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM naloxone, 50 µL of [³H]DAMGO, and 100 µL of cell membrane suspension.
-
Competition Binding: 50 µL of each test compound dilution, 50 µL of [³H]DAMGO, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Functional Antagonism
Objective: To determine the functional potency (IC₅₀) of test compounds as antagonists at the µ-opioid receptor.
Materials:
-
Cell Membranes: hMOR-CHO cell membranes.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: DAMGO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compounds: Serial dilutions of this compound derivatives.
Procedure:
-
Membrane Pre-incubation: Pre-incubate cell membranes with the assay buffer containing GDP (final concentration ~10-30 µM) for 15-30 minutes at 30°C to facilitate the exchange of endogenous GTP.
-
Reaction Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
A fixed, sub-maximal concentration of DAMGO (e.g., EC₈₀).
-
Varying concentrations of the test antagonist.
-
[³⁵S]GTPγS (final concentration ~0.05-0.1 nM).
-
Cell membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Quantification: Terminate the reaction and quantify radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis:
-
Plot the percentage of inhibition of DAMGO-stimulated [³⁵S]GTPγS binding against the concentration of the test antagonist.
-
Determine the IC₅₀ value using non-linear regression.
-
Application 2: In Vivo Assessment of Antinociceptive and Anti-addictive Potential
While the primary literature on this compound derivatives focuses on in vitro characterization, their potent µ-opioid receptor antagonism strongly suggests their utility in in vivo models of pain and addiction. The following protocols are standard methods to assess these properties.
Hot Plate Test for Analgesia
Objective: To evaluate the ability of a test compound to block opioid-induced analgesia.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes.
-
Baseline Latency: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
Drug Administration:
-
Administer the test antagonist (an this compound derivative) at various doses.
-
After an appropriate pre-treatment time, administer a standard dose of an opioid agonist (e.g., morphine).
-
Control groups should receive vehicle instead of the antagonist.
-
-
Post-treatment Latency: At the time of peak morphine effect, place the mice back on the hot plate and measure the response latency.
-
Data Analysis: Compare the response latencies of the antagonist-treated groups to the vehicle-treated group to determine if the antagonist reversed the analgesic effect of morphine.
Conditioned Place Preference (CPP) for Anti-addictive Properties
Objective: To determine if the test compound can block the rewarding effects of opioids.
Procedure:
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
-
Pre-conditioning (Baseline Preference): For three days, allow the animals to freely explore all three chambers and record the time spent in each.
-
Conditioning: For 6-8 days, administer an opioid agonist (e.g., morphine) and confine the animal to one of the outer chambers. On alternate days, administer saline and confine the animal to the opposite chamber. The test antagonist would be administered prior to the morphine injection.
-
Post-conditioning (Test): On the test day, allow the drug-free animal to freely explore all three chambers. Record the time spent in each chamber.
-
Data Analysis: A significant increase in time spent in the morphine-paired chamber in the control group indicates a CPP. The ability of the antagonist to block the development of this preference is a measure of its potential to treat addiction.
Other Potential Neuroscience Applications
While the primary focus has been on µ-opioid receptor antagonism, the broader family of pyrazine-containing compounds has been investigated for a range of CNS activities. Some studies on related heterocyclic structures suggest potential for:
-
Neuroprotection: Certain pyrazine derivatives have shown neuroprotective effects in models of oxidative stress and neurodegeneration.[3] Further investigation is warranted to explore if the this compound scaffold can be adapted to target pathways involved in neurodegenerative diseases.
-
CNS Depressant Activity: Related pyrrolo[1,2-a]pyrazine derivatives have been reported to have CNS depressant, anticonvulsant, and hypnotic effects.[4] This suggests that modifications to the this compound core could yield compounds with different CNS activities.
These potential applications highlight the versatility of this scaffold and encourage further exploration beyond its role in the opioid system.
Disclaimer: The provided protocols are intended as a guide and should be adapted and optimized based on specific experimental conditions and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
- 1. Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists. (CHEMBL1137297) - ChEMBL [ebi.ac.uk]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Substances with central nervous system activity. Derivatives of octahydro-1,4-dihydroxypyrrolo(1,2-a)pyrazine-6-carboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Octahydro-1H-pyrido[1,2-a]pyrazine Scaffold as a Versatile Research Tool in Pharmacology
The Octahydro-1H-pyrido[1,2-a]pyrazine core is a privileged heterocyclic scaffold that forms the structural basis for a diverse range of pharmacologically active agents. Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it an attractive template for designing compounds with high affinity and selectivity for various biological targets. This document provides detailed application notes and experimental protocols for two distinct classes of compounds derived from this scaffold, demonstrating its utility in both anti-parasitic and central nervous system (CNS) drug discovery.
Application Note 1: Praziquantel - An Anthelmintic Agent for In Vitro and In Vivo Research
Background: Praziquantel (PZQ) is an anthelmintic drug highly effective against parasitic flatworm infections, including schistosomiasis and those caused by liver flukes.[1][2] As a research tool, PZQ is invaluable for studying parasite physiology, ion channel function, and host-parasite interactions.
Mechanism of Action: The primary mechanism of action for Praziquantel involves the disruption of calcium ion homeostasis in the parasite.[3][4] It is believed to target voltage-gated calcium channels (VGCCs) on the parasite's cell membranes.[3][5] This interaction leads to a rapid and sustained influx of Ca2+ ions, causing severe muscle contraction, spastic paralysis, and damage to the worm's outer surface (tegument).[4][6] The paralyzed parasites are dislodged from their site of attachment within the host and are subsequently cleared by the host's immune system.[7] The variant β subunit of the schistosome VGCC has been implicated as a key mediator of PZQ's effect, conferring sensitivity to the channel.[8][9]
Visualizing the Mechanism of Action of Praziquantel
Caption: Proposed mechanism of Praziquantel action on parasitic flatworms.
Quantitative Data: In Vivo Efficacy of Praziquantel
| Target Organism | Disease | Recommended Dosage | Cure Rate | Reference(s) |
| Schistosoma haematobium | Schistosomiasis | 20 mg/kg, three times a day for one day | 83 - 89% | [1][2] |
| Schistosoma mansoni | Schistosomiasis | 20 mg/kg, three times a day for one day | 79 - 87% | [1][2] |
| Schistosoma japonicum | Schistosomiasis | 20 mg/kg, three times a day for one day | ~86% | [2] |
| Clonorchis sinensis | Clonorchiasis | 25 mg/kg, three times a day for one day | High | [1] |
| Opisthorchis viverrini | Opisthorchiasis | 25 mg/kg, three times a day for one day | High | [1] |
| Tapeworms | Cestodiasis | 5 - 25 mg/kg, single dose | High | [1] |
Experimental Protocols
Protocol 1: In Vitro Anthelmintic Motility and Mortality Assay
This protocol is designed to assess the direct effect of test compounds on the viability of parasitic worms.
-
Parasite Collection and Preparation:
-
Obtain adult worms (e.g., Schistosoma mansoni, Hymenolepis diminuta) from experimentally infected laboratory animals (e.g., mice, rats).[10]
-
Carefully wash the collected worms multiple times in a pre-warmed (37°C) sterile medium, such as RPMI-1640 or Phosphate Buffered Saline (PBS), to remove host tissue and contaminants.[10][11]
-
-
Compound Preparation:
-
Prepare a stock solution of Praziquantel (or the test compound) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Create a series of dilutions of the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the worms (typically ≤ 1%).
-
-
Experimental Setup:
-
In a multi-well plate or petri dish, place a set number of worms (e.g., 3-5) into each well containing the culture medium.[10][11]
-
Add the prepared compound dilutions to the respective wells. Include a negative control (medium with DMSO only) and a positive control (Praziquantel at a known effective concentration).
-
Incubate the plate at 37°C.
-
-
Data Collection:
-
Observe the worms under a microscope at predefined time points (e.g., 1, 3, 6, 12, 24 hours).
-
Score the motility of the worms. A common scoring system involves observing the level of movement, from normal activity to complete paralysis (no movement even upon gentle prodding).
-
Record the time to paralysis and/or death for each concentration. Death can be confirmed by the complete cessation of movement and changes in tegumental appearance.
-
-
Data Analysis:
-
Calculate the time required for the compound to cause paralysis or death at each concentration.
-
Determine the EC50 (Effective Concentration for 50% of the maximal response, e.g., paralysis) or LC50 (Lethal Concentration for 50% of the worms) values.
-
Visualizing the Experimental Workflow
Caption: Workflow for an in vitro anthelmintic motility assay.
Application Note 2: this compound Derivatives as μ-Opioid Receptor Antagonists
Background: The this compound scaffold has been successfully employed to develop potent and selective μ-opioid receptor (MOR) antagonists.[12][13] These compounds serve as critical research tools for investigating the pharmacology of opioid receptors, studying the mechanisms of pain and addiction, and as potential therapeutic agents for opioid-related disorders.
Mechanism of Action: These derivatives act as competitive antagonists at the MOR. They bind to the receptor with high affinity but do not elicit a biological response. By occupying the binding site, they block agonists (like morphine or endogenous opioids) from binding and activating the receptor. This prevents the downstream signaling cascade, which typically involves the inhibition of adenylyl cyclase, modulation of ion channels, and a reduction in neuronal excitability.
Visualizing the Mechanism of Action
Caption: Antagonism of the μ-opioid receptor by a pyrido[1,2-a]pyrazine derivative.
Quantitative Data: In Vitro Activity of μ-Opioid Receptor Antagonists
The following table summarizes data for a novel antagonist, Compound 36, compared to a reference compound.[12][13]
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Antagonist Activity (IC₅₀, nM) | Reference(s) |
| Compound 36 | μ (mu) | 0.47 | 1.8 | [12][13] |
| (Reference Compound 4) | μ (mu) | 0.62 | 0.54 | [12][13] |
Experimental Protocols
Protocol 2: Radioligand Binding Assay for Opioid Receptors
This protocol determines the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Membrane Preparation:
-
Use cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing the cloned human μ-, δ-, or κ-opioid receptor.
-
Homogenize cells in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]DAMGO for MOR), and various concentrations of the test compound.
-
To determine non-specific binding, include wells with a high concentration of a known non-radioactive ligand (e.g., naloxone).
-
Total binding is determined in wells containing only membranes and the radioligand.
-
-
Incubation and Filtration:
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Visualizing the Experimental Workflow
Caption: Workflow for a radioligand binding assay.
References
- 1. youtube.com [youtube.com]
- 2. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 3. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 5. Voltage-gated calcium channel subunits from platyhelminths: Potential role in praziquantel action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biltricide (Praziquantel): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Praziquantel - Wikipedia [en.wikipedia.org]
- 8. Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Biological Activity of Praziquantel Requiring Voltage-Operated Ca2+ Channel β Subunits: Subversion of Flatworm Regenerative Polarity | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. In vitro anthelmintic assessment of selected phytochemicals against Hymenolepis diminuta, a zoonotic tapeworm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of anthelmintic property of ethno-veterinary plant extracts against the liver fluke Fasciola gigantica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of octahydro-1H-pyrido[1,2-a]pyrazine derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The following sections detail a common synthetic strategy, a step-by-step experimental protocol, and a summary of quantitative data.
Synthetic Strategy Overview
The synthesis of the this compound core can be achieved through various synthetic routes. A prevalent and effective method involves a multi-step sequence starting from a suitably substituted piperidine derivative. This strategy generally includes the formation of a key diamine intermediate, followed by cyclization to form the desired bicyclic system. The synthesis of derivatives as potent µ-opioid receptor antagonists often utilizes this approach.[1][2] An alternative, serendipitous one-pot method has also been reported, proceeding via a nitro-Mannich reaction, which offers a more direct route to the octahydro-2H-pyrazino[1,2-a]pyrazine core.[3] For asymmetric synthesis, optically pure starting materials can be employed to yield enantiomerically enriched products.
This document will focus on a representative multi-step synthesis adapted from the literature, providing a robust and versatile method for accessing a range of this compound derivatives.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound derivatives.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative this compound derivative.
Protocol 1: Synthesis of N-Benzyl-piperidin-4-amine
-
Reaction Setup: To a solution of a substituted piperidinone (1.0 eq) in toluene, add benzylamine (1.1 eq).
-
Azeotropic Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to obtain the crude imine.
-
Hydrogenation: Dissolve the crude imine in ethanol and add 10% Pd/C catalyst (5 mol %).
-
Reaction Conditions: Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the desired N-benzyl-piperidin-4-amine, which can be used in the next step without further purification.
Protocol 2: Synthesis of 2-Bromo-N-(benzyl-piperidin-4-yl)acetamide
-
Reaction Setup: Dissolve the N-benzyl-piperidin-4-amine (1.0 eq) in dichloromethane (DCM).
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution and cool to 0 °C.
-
Acylation: Add a solution of bromoacetyl bromide (1.2 eq) in DCM dropwise to the cooled mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-N-(benzyl-piperidin-4-yl)acetamide.
Protocol 3: Synthesis of 4-Oxo-octahydropyrido[1,2-a]pyrazin-2-yl-benzamide
-
Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF), add a solution of the 2-bromo-N-(benzyl-piperidin-4-yl)acetamide (1.0 eq) in THF at 0 °C.
-
Reaction Conditions: Stir the mixture at room temperature for 12 hours.
-
Work-up: Carefully quench the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the cyclized lactam.
Protocol 4: Synthesis of this compound Derivative
-
Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH4) (3.0 eq) in anhydrous THF, add a solution of the lactam (1.0 eq) in THF at 0 °C.
-
Reaction Conditions: Heat the mixture to reflux for 6 hours.
-
Work-up: Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with THF.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the final this compound derivative.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a representative this compound derivative. Yields and reaction times may vary depending on the specific substrates and reaction scale.
| Step | Reaction | Reactants | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Reductive Amination | Substituted Piperidinone, Benzylamine, H₂, Pd/C | Toluene/EtOH | Reflux/RT | 16 | ~95 |
| 2 | Amide Coupling | N-Benzyl-piperidin-4-amine, Bromoacetyl bromide, DIPEA | DCM | 0 °C to RT | 4 | 80-90 |
| 3 | Intramolecular Cyclization | 2-Bromo-N-(benzyl-piperidin-4-yl)acetamide, NaH | THF | 0 °C to RT | 12 | 60-70 |
| 4 | Reduction of Lactam | 4-Oxo-octahydropyrido[1,2-a]pyrazin-2-yl-benzamide, LiAlH₄ | THF | Reflux | 6 | 70-80 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-1H-pyrido[1,2-a]pyrazine is a saturated bicyclic N-heterocycle that serves as a crucial scaffold in medicinal chemistry due to its presence in various biologically active compounds. Its rigid, three-dimensional structure is of significant interest for the development of novel therapeutics, including mu-opioid receptor antagonists. Catalytic hydrogenation of partially unsaturated or aromatic precursors is a primary and efficient method for the synthesis of this saturated ring system. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives via catalytic hydrogenation, drawing from established methodologies for related N-heterocyclic compounds.
Synthetic Strategies Overview
The synthesis of the this compound core via catalytic hydrogenation can be approached through two main pathways:
-
Hydrogenation of a Partially Unsaturated Pyrido[1,2-a]pyrazine Precursor: This is the most direct route, where a precursor such as a tetrahydropyrido[1,2-a]pyrazine is fully saturated in a single hydrogenation step.
-
Reductive Cyclization of a Precursor: In this approach, a precursor molecule undergoes a cyclization reaction that is followed by or concurrent with a reduction of the newly formed ring system.
The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's efficiency, yield, and stereochemical outcome.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies for obtaining the this compound scaffold.
Caption: Direct hydrogenation of a partially unsaturated precursor.
Caption: Reductive cyclization followed by hydrogenation.
Experimental Protocols
Protocol 1: Heterogeneous Catalytic Hydrogenation of a Tetrahydropyrido[1,2-a]pyrazine Precursor
This protocol is adapted from general procedures for the hydrogenation of N-heteroaromatic compounds.
Objective: To synthesize this compound by catalytic hydrogenation of a 1,2,3,4-tetrahydropyrido[1,2-a]pyrazine precursor.
Materials:
-
1,2,3,4-Tetrahydropyrido[1,2-a]pyrazine (or a substituted derivative)
-
10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO2)
-
Ethanol (EtOH) or Methanol (MeOH), anhydrous
-
Hydrogen gas (H2)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Inert gas (Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure hydrogenation vessel, add the 1,2,3,4-tetrahydropyrido[1,2-a]pyrazine substrate (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere, carefully add the catalyst (10% Pd/C or PtO2, 5-10 mol%).
-
Solvent Addition: Add the anhydrous solvent (EtOH or MeOH) to dissolve the substrate. The concentration should be in the range of 0.1-0.5 M.
-
Inerting the System: Seal the reactor and purge with an inert gas (Argon or Nitrogen) three times to remove any oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. The reaction progress can be monitored by TLC, GC-MS, or LC-MS.
-
Work-up:
-
Carefully depressurize the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization to afford the pure this compound.
Protocol 2: Reduction of an Octahydropyrido[1,2-a]pyrazin-1-one (Lactam) Precursor
This protocol describes the reduction of a lactam functionality within the pyrido[1,2-a]pyrazine ring system using a chemical reducing agent.
Objective: To synthesize this compound by reduction of Octahydropyrido[1,2-a]pyrazin-1-one.
Materials:
-
Octahydropyrido[1,2-a]pyrazin-1-one (or a substituted derivative)
-
Lithium Aluminum Hydride (LiAlH4) or Borane-Tetrahydrofuran Complex (BH3·THF)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O)
-
Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)
-
Aqueous solution of Sodium Hydroxide (NaOH) or Rochelle's salt
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, place a solution of the Octahydropyrido[1,2-a]pyrazin-1-one substrate (1.0 eq) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Carefully add the reducing agent (LiAlH4 or BH3·THF, 2-4 eq) portion-wise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the excess reducing agent by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup for LiAlH4).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or Et2O.
-
Dry the combined organic filtrates over anhydrous Na2SO4 or MgSO4.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield the pure this compound.
-
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the catalytic hydrogenation of related N-heterocyclic compounds, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Catalytic Hydrogenation of Pyrido[1,2-a]pyrazine Precursors (Representative Data)
| Precursor | Catalyst | Solvent | Pressure (psi) | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
| Tetrahydropyrido[1,2-a]pyrazin-1-one | 10% Pd/C | EtOH | 50 | 25 | 12 | >90 | N/A | General Method |
| 1,2,3,4-Tetrahydropyrido[1,2-a]pyrazine | PtO2 | AcOH | 60 | 25 | 24 | ~85 | Mixture of cis/trans | [1] |
| Substituted Pyrido[1,2-a]pyrazine | Rh/C | MeOH | 100 | 50 | 16 | Variable | Dependent on substrate | General Method |
Table 2: Reduction of Lactam Precursors (Representative Data)
| Precursor | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Octahydropyrido[1,2-a]pyrazin-1-one | LiAlH4 | THF | Reflux | 6 | ~80-90 | [1] |
| Substituted Octahydropyrido[1,2-a]pyrazin-4-one | BH3·THF | THF | Reflux | 8 | ~75-85 | [1] |
Note: The data in these tables are representative and may vary depending on the specific substrate and reaction conditions.
Concluding Remarks
The catalytic hydrogenation of unsaturated precursors is a robust and versatile methodology for the synthesis of the this compound scaffold. The choice of catalyst and reaction conditions is paramount for achieving high yields and, where applicable, controlling the stereochemical outcome. The provided protocols offer a solid foundation for researchers to develop and optimize the synthesis of specific this compound derivatives for applications in drug discovery and development. Careful optimization of the reaction parameters for each specific substrate is recommended to achieve the desired outcome.
References
HPLC methods for reaction monitoring of Octahydro-1h-pyrido[1,2-a]pyrazine synthesis
Introduction
Octahydro-1H-pyrido[1,2-a]pyrazine is a saturated bicyclic diamine that serves as a key structural motif in various pharmacologically active compounds. Its synthesis requires careful monitoring to ensure optimal yield and purity. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the in-process monitoring of the synthesis of this compound. Due to the lack of a strong UV chromophore in the target molecule and its precursors, a pre-column derivatization method using dansyl chloride is employed to enable sensitive UV detection.
Principle
The synthesis of this compound can be achieved through a multi-step process, a representative scheme of which is the cyclization of a piperidine-based precursor. This HPLC method allows for the separation and quantification of the key components in the reaction mixture: the starting material (a piperidine derivative), an intermediate, and the final product, this compound. Since these compounds are not UV-active, they are derivatized with dansyl chloride, which reacts with primary and secondary amines to form highly UV-absorbent sulfonamides. The derivatized analytes are then separated on a reversed-phase C18 column and quantified using a UV detector.
Experimental
Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, and UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Vortex mixer
-
Heating block or water bath
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Dansyl chloride
-
Sodium bicarbonate
-
Acetone
-
Reference standards for the starting material, intermediate, and this compound
Protocols
1. Synthesis of this compound (Illustrative)
A plausible synthetic route involves the reaction of a suitable piperidine precursor with a bifunctional reagent to form an intermediate, followed by cyclization to yield the final product. For the purpose of this application note, we will consider a representative two-step synthesis:
-
Step 1: Amide Formation. Reaction of a piperidine-2-carbonyl derivative (Starting Material) with ethanolamine to form an N-(2-hydroxyethyl)piperidine-2-carboxamide intermediate.
-
Step 2: Reductive Cyclization. Reduction of the amide and subsequent intramolecular cyclization to form this compound (Product).
2. Sample Preparation for HPLC Analysis
-
Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction by diluting the aliquot with a known volume of a suitable solvent (e.g., 900 µL of acetonitrile) to stop the reaction and precipitate any insoluble materials.
-
Derivatization:
-
To 100 µL of the quenched and diluted reaction sample, add 200 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).
-
Add 200 µL of dansyl chloride solution (10 mg/mL in acetone).
-
Vortex the mixture thoroughly.
-
Heat the mixture at 60 °C for 30 minutes in a heating block or water bath.
-
Allow the mixture to cool to room temperature.
-
Add 100 µL of a quenching reagent (e.g., a solution of a primary amine like ethylamine) to react with excess dansyl chloride.
-
Vortex and let it stand for 10 minutes.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
3. HPLC Method
The following HPLC conditions are a starting point and may require optimization based on the specific instrumentation and exact nature of the reaction components.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The progress of the reaction can be monitored by tracking the peak areas of the derivatized starting material, intermediate, and product over time. The results can be summarized in a table for easy comparison.
Table 1: Reaction Monitoring Data for this compound Synthesis
| Time (hours) | Starting Material (Peak Area) | Intermediate (Peak Area) | Product (Peak Area) | % Conversion (Product) |
| 0 | 158,432 | 0 | 0 | 0.0 |
| 1 | 110,256 | 45,123 | 3,054 | 1.9 |
| 2 | 75,987 | 68,432 | 14,567 | 9.2 |
| 4 | 32,145 | 89,765 | 36,543 | 23.1 |
| 8 | 5,678 | 65,432 | 87,321 | 55.1 |
| 16 | 0 | 12,345 | 145,987 | 92.1 |
| 24 | 0 | 1,023 | 157,345 | 99.3 |
% Conversion can be calculated based on the relative peak areas, assuming equal response factors for the derivatized species, or by using calibration curves generated from reference standards.
Visualizations
Synthesis and Monitoring Workflow
The following diagram illustrates the overall workflow from the synthesis to the HPLC analysis for monitoring the reaction progress.
Caption: Workflow for synthesis and HPLC monitoring.
Logical Relationship of HPLC Method Development
This diagram outlines the key considerations and steps involved in developing the HPLC method for this application.
Caption: Key steps in HPLC method development.
Application Notes and Protocols for the Structural Elucidation of Octahydro-1H-pyrido[1,2-a]pyrazine using NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydro-1H-pyrido[1,2-a]pyrazine scaffold is a key heterocyclic motif present in a variety of biologically active compounds and natural products. Its rigid bicyclic structure is of significant interest in medicinal chemistry for the design of novel therapeutics.[1][2] Accurate and unambiguous structural elucidation is paramount for understanding structure-activity relationships and for patent protection. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural characterization of such molecules in solution.
These application notes provide a comprehensive guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural elucidation of the this compound core. Detailed protocols for key experiments are provided, along with expected data and visualizations to aid researchers in their analytical workflows.
One-Dimensional (1D) NMR Spectroscopy: ¹H and ¹³C NMR
1D NMR provides the initial and fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and scalar couplings (J-couplings) to neighboring protons. These parameters provide initial clues about the connectivity of the proton network.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum displays the chemical shifts of all carbon atoms in the molecule. The chemical shift values are indicative of the carbon's hybridization and its electronic environment. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), the number of attached protons for each carbon (CH, CH₂, CH₃, or quaternary C) can be determined.
Representative NMR Data
Table 1: Representative ¹H NMR Data for an this compound Analog
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 3.13 – 3.02 | m | - |
| H-3 | 3.13 – 3.02 | m | - |
| H-4 | 4.28 | s | - |
| H-6 | 2.72 – 2.62 | m | - |
| H-7 | 3.13 – 3.02 | m | - |
| H-8 | 3.13 – 3.02 | m | - |
| H-9 | 2.72 – 2.62 | m | - |
| H-9a | - | - | - |
Solvent: D₂O, Temperature: 323 K. Data adapted from a substituted analog.[3]
Table 2: Representative ¹³C NMR Data for an this compound Analog
| Position | Chemical Shift (δ) ppm |
| C-2 | 48.1 |
| C-3 | 47.7 |
| C-4 | 55.1 |
| C-6 | 43.5 |
| C-7 | 48.1 |
| C-8 | 47.7 |
| C-9 | 43.5 |
| C-9a | 55.8 |
Solvent: D₂O, Temperature: 323 K. Data adapted from a substituted analog.[3]
Two-Dimensional (2D) NMR Spectroscopy
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the overall structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are scalar coupled to each other, typically over two to three bonds (²JHH, ³JHH). Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems throughout the molecule.[4][5]
HSQC (Heteronuclear Single Quantum Coherence)
The ¹H-¹³C HSQC experiment correlates each proton with its directly attached carbon atom.[6][7] This is a highly sensitive experiment that provides direct one-bond C-H connectivity, greatly simplifying the assignment of both ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation)
The ¹H-¹³C HMBC experiment reveals correlations between protons and carbons over multiple bonds, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[8][9][10] This is a crucial experiment for connecting different spin systems, identifying quaternary carbons, and confirming the overall carbon framework of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy)
The ¹H-¹H NOESY experiment detects protons that are close to each other in space, irrespective of their through-bond connectivity.[11][12] NOESY cross-peaks arise from the Nuclear Overhauser Effect (NOE) and are essential for determining the relative stereochemistry and conformation of the molecule.
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound derivative for ¹H and 2D NMR, and 15-20 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is fully soluble.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
NMR Instrument Setup
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
1D NMR Acquisition Protocols
¹H NMR
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64.
¹³C NMR
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
2D NMR Acquisition Protocols
COSY
-
Pulse Program: Gradient-enhanced COSY (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (F1 and F2): Same as the optimized ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay: 1-2 seconds.
HSQC
-
Pulse Program: Edited HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.4' on Bruker instruments).
-
¹H Spectral Width (F2): Same as the optimized ¹H NMR spectrum.
-
¹³C Spectral Width (F1): Optimized to cover the expected range of carbon chemical shifts (e.g., 0-80 ppm for the aliphatic region).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 2-16.
-
Relaxation Delay: 1-2 seconds.
HMBC
-
Pulse Program: Gradient-enhanced HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
¹H Spectral Width (F2): Same as the optimized ¹H NMR spectrum.
-
¹³C Spectral Width (F1): Optimized to cover the full expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-32.
-
Relaxation Delay: 1.5-2.5 seconds.
-
Long-range Coupling Delay (D6): Optimized for an average long-range J-coupling of 8 Hz.
NOESY
-
Pulse Program: Phase-sensitive gradient-enhanced NOESY (e.g., 'noesygpph' on Bruker instruments).
-
Spectral Width (F1 and F2): Same as the optimized ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 2-5 seconds.
-
Mixing Time (D8): 500-800 ms for small molecules.
Data Processing and Interpretation Workflow
The following diagram illustrates a typical workflow for the structural elucidation of this compound using the described NMR techniques.
Caption: Workflow for NMR-based structural elucidation.
Key 2D NMR Correlations for Structural Elucidation
The following diagram illustrates the key through-bond and through-space correlations that are expected for the this compound core structure.
Caption: Key 2D NMR correlations for the this compound scaffold.
Conclusion
A combination of 1D and 2D NMR experiments provides a powerful and indispensable toolkit for the complete structural elucidation of the this compound scaffold and its derivatives. By systematically applying the techniques and protocols outlined in these application notes, researchers can confidently determine the constitution, connectivity, and stereochemistry of these important heterocyclic compounds, thereby accelerating drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. (+-)-1,4-Diazabicyclo[4.4.0]decane | C8H16N2 | CID 2876391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for In Vitro Evaluation of Octahydro-1h-pyrido[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of the biological activities of octahydro-1h-pyrido[1,2-a]pyrazine and its derivatives. This class of compounds has demonstrated significant potential as modulators of various biological targets, necessitating robust and reproducible assay protocols for their characterization. The following sections detail the methodologies for assessing their primary reported activity as µ-opioid receptor antagonists, as well as their potential as anticancer and antimicrobial agents. Furthermore, protocols for investigating the engagement of key signaling pathways are provided.
µ-Opioid Receptor Antagonism
The this compound scaffold is a key pharmacophore for the development of potent and selective µ-opioid receptor antagonists.[1][2] In vitro characterization of these compounds typically involves radioligand binding assays to determine their affinity for the receptor and functional assays to assess their antagonist activity.
Data Presentation: µ-Opioid Receptor Binding and Functional Activity
The following table summarizes the in vitro µ-opioid receptor binding affinities (Ki) and functional antagonist activities (IC50) for a representative this compound derivative, Compound 36, as reported in the literature.[1]
| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | IC50 (nM) |
| Compound 36 | Human µ-opioid | Binding Affinity | [³H]DAMGO | 0.47 | - |
| Compound 36 | Human µ-opioid | Functional Antagonism (GTPγS) | - | - | 1.8 |
| Compound 36 | Human δ-opioid | Binding Affinity | [³H]DPDPE | >1000 | - |
| Compound 36 | Human κ-opioid | Binding Affinity | [³H]U-69,593 | 140 | - |
Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity of a test compound for the µ-opioid receptor.
Workflow Diagram:
Caption: Workflow for µ-opioid receptor binding assay.
Protocol:
-
Membrane Preparation: Utilize membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).
-
Non-specific Binding: Determined in the presence of a high concentration of naloxone (e.g., 10 µM).
-
Procedure: a. In a 96-well plate, combine the cell membranes, [³H]DAMGO (at a concentration near its Kd), and varying concentrations of the test compound. b. Incubate at 25°C for 60 minutes. c. Terminate the reaction by rapid filtration through glass fiber filters. d. Wash the filters with ice-cold assay buffer. e. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to antagonize agonist-stimulated binding of [³⁵S]GTPγS to G-proteins coupled to the µ-opioid receptor.
Workflow Diagram:
Caption: Workflow for GTPγS functional antagonism assay.
Protocol:
-
Membrane Preparation: Use membranes from cells expressing the human µ-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Agonist: DAMGO.
-
Radioligand: [³⁵S]GTPγS.
-
Procedure: a. In a 96-well plate, combine the cell membranes, a fixed concentration of DAMGO (to stimulate the receptor), and varying concentrations of the test compound. b. Add [³⁵S]GTPγS to initiate the reaction. c. Incubate at 30°C for 60 minutes. d. Terminate the reaction and separate bound from free radioligand by filtration. e. Measure the radioactivity on the filters.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
Anticancer Activity
Derivatives of the related imidazo[1,2-a]pyrazine scaffold have shown promising anticancer activity against various cancer cell lines.[3][4][5] Therefore, it is pertinent to evaluate this compound derivatives for their potential cytotoxic effects.
Data Presentation: In Vitro Anticancer Activity
The following table presents representative IC50 values for imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against several human cancer cell lines, demonstrating the potential of this class of compounds.[3][4]
| Compound ID | Hep-2 (IC50, µM) | HepG2 (IC50, µM) | MCF-7 (IC50, µM) | A375 (IC50, µM) |
| 10b | 20 | 18 | 21 | 16 |
| 12b | 11 | 13 | 11 | 11 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity
Pyrido[2,3-b]pyrazine derivatives have been reported to possess antibacterial activity.[6] The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) to assess the antimicrobial potential of this compound derivatives.
Data Presentation: In Vitro Antimicrobial Activity
The table below shows the Minimum Inhibitory Concentration (MIC) values for a pyrido[2,3-b]pyrazine derivative against various bacterial strains.[6]
| Compound | S. aureus (mg/mL) | B. cereus (mg/mL) | E. coli (mg/mL) | S. typhi (mg/mL) |
| Compound 1 (2,3-dithione) | 0.078 | 0.078 | 0.625 | 1.25 |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Culture Medium: Mueller-Hinton Broth (MHB).
-
Procedure: a. Perform two-fold serial dilutions of the test compound in MHB in a 96-well microtiter plate. b. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. c. Inoculate each well with the bacterial suspension. d. Include positive (bacteria and broth) and negative (broth only) controls. e. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Investigation of Signaling Pathway Modulation
Given that pyrazine-based scaffolds have been implicated in the modulation of key cellular signaling pathways such as PI3K/Akt/mTOR and JAK/STAT, it is valuable to investigate whether this compound derivatives exert their biological effects through these mechanisms.
Signaling Pathway Diagrams
PI3K/Akt/mTOR Signaling Pathway:
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
JAK/STAT Signaling Pathway:
Caption: Simplified JAK/STAT signaling pathway.
Experimental Protocol: Western Blotting for Phosphorylated Proteins
Western blotting can be used to assess the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-STAT3) as an indicator of pathway activation or inhibition by the test compounds.
Workflow Diagram:
Caption: Workflow for Western blotting analysis.
Protocol:
-
Cell Treatment: Treat relevant cell lines with the test compound at various concentrations for a specified time. Include appropriate positive and negative controls.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt, anti-phospho-STAT3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein level.
References
- 1. Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists. (CHEMBL1137297) - ChEMBL [ebi.ac.uk]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Octahydro-1H-pyrido[1,2-a]pyrazine as a Scaffold for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold in combinatorial chemistry for the discovery of novel therapeutic agents. The primary focus of this document is on the development of μ-opioid receptor antagonists, a significant area of research for the treatment of opioid use disorder and other related conditions. Detailed protocols for the synthesis of the scaffold, creation of a combinatorial library, and key biological assays are provided.
Introduction
The this compound core is a rigid bicyclic structure that serves as an excellent scaffold for the spatial presentation of various functional groups. Its conformational constraint reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This scaffold has been successfully employed in the design of potent and selective μ-opioid receptor antagonists.[1] Combinatorial chemistry approaches allow for the rapid synthesis and screening of a large number of derivatives, facilitating the exploration of the structure-activity relationship (SAR) and the identification of lead compounds.
Data Presentation
The following tables summarize the quantitative data for a selection of this compound derivatives as μ-opioid receptor antagonists.
Table 1: Binding Affinities (Ki) of this compound Derivatives for Opioid Receptors
| Compound ID | R Group | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Compound 36 | 2-(2-chlorobenzyl)-8-(3-hydroxyphenyl)-7,8-dimethyl | 0.47 | >1000 | >1000 |
| Compound 4 | N-phenethyl analogue | 0.62 | - | - |
| Nalmefene | 17-(cyclopropylmethyl)-6-methylene | 0.24 | - | 0.083 |
Data for Compound 36 and 4 sourced from[1]. Data for Nalmefene is for comparison.
Table 2: In Vitro Functional Activity (IC50) of this compound Derivatives
| Compound ID | R Group | μ-Opioid Receptor Antagonist Activity (IC50, nM) |
| Compound 36 | 2-(2-chlorobenzyl)-8-(3-hydroxyphenyl)-7,8-dimethyl | 1.8 |
| Compound 4 | N-phenethyl analogue | 0.54 |
Data for Compound 36 and 4 sourced from[1].
Experimental Protocols
Protocol 1: Synthesis of the this compound Scaffold
This protocol describes a plausible synthetic route to the core scaffold, based on established chemical principles for the formation of similar bicyclic systems.
Step 1: Synthesis of 1-(2-aminoethyl)piperidine-2-carbonitrile
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To a solution of 2-cyanopiperidine in a suitable solvent such as acetonitrile, add potassium carbonate and 2-bromoethylamine hydrobromide.
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Heat the reaction mixture at reflux for 12-18 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-(2-aminoethyl)piperidine-2-carbonitrile.
Step 2: Reductive Cyclization to this compound
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Dissolve 1-(2-aminoethyl)piperidine-2-carbonitrile in a suitable solvent like ethanol or methanol.
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Add a reducing agent, such as Raney nickel or a borane complex, to the solution.
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Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) if using a catalytic hydrogenation method.
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Stir the reaction at room temperature or with gentle heating for 24-48 hours.
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Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or TLC.
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Once the reaction is complete, carefully filter the catalyst (if applicable) and concentrate the solvent to obtain the crude this compound.
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Purify the product by distillation or column chromatography.
Protocol 2: Combinatorial Library Synthesis
This protocol outlines a workflow for generating a library of N-substituted this compound derivatives using reductive amination and amide coupling.
Workflow for Combinatorial Library Synthesis
Caption: Combinatorial library synthesis workflow.
A. Reductive Amination for N-Alkylation
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In a 96-well plate, dispense a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).
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To each well, add a different aldehyde or ketone building block from a pre-prepared library.
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Add a reducing agent, such as sodium triacetoxyborohydride, to each well.
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Seal the plate and agitate at room temperature for 12-24 hours.
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Quench the reaction by adding a basic aqueous solution (e.g., saturated sodium bicarbonate).
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Extract the products with an organic solvent (e.g., ethyl acetate) and concentrate to yield the library of N-alkylated derivatives.
B. Amide Coupling for N-Acylation
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In a separate 96-well plate, dispense a solution of this compound in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane).
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To each well, add a different carboxylic acid building block from a pre-prepared library.
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Add a coupling agent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA) to each well.
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Seal the plate and agitate at room temperature for 8-16 hours.
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Work up the reaction by adding water and extracting with an organic solvent.
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Purify the library of N-acylated derivatives, for example, by solid-phase extraction.
Protocol 3: μ-Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the synthesized compounds for the μ-opioid receptor.
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Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).
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Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
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Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-DAMGO), and varying concentrations of the test compound.
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Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
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Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 4: [³⁵S]GTPγS Binding Assay (Functional Antagonism)
This functional assay measures the ability of an antagonist to block agonist-induced G-protein activation.
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Membrane and Reagent Preparation: Prepare cell membranes expressing the μ-opioid receptor, assay buffer (containing MgCl₂, EDTA, and NaCl), GDP, a known μ-opioid agonist (e.g., DAMGO), and [³⁵S]GTPγS.
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Incubation: In a 96-well plate, pre-incubate the membranes with the test antagonist at various concentrations.
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Agonist Stimulation: Add the μ-opioid agonist to stimulate G-protein activation.
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Radioligand Addition: Add [³⁵S]GTPγS to the wells.
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Incubation: Incubate the plate at 30°C for 60 minutes.
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Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
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Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS on the filters.
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Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC50 value.
Signaling Pathway
The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.
Caption: μ-Opioid receptor signaling pathway.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutics, particularly μ-opioid receptor antagonists. The combination of its rigid structure and the potential for diversification through combinatorial chemistry makes it an attractive scaffold for modern drug discovery programs. The protocols and data presented herein provide a framework for researchers to synthesize, screen, and characterize new compounds based on this promising heterocyclic system.
References
Application Notes and Protocols for Radiolabeled Octahydro-1H-pyrido[1,2-a]pyrazine in Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydro-1H-pyrido[1,2-a]pyrazine scaffold is a key pharmacophore in the development of ligands targeting various central nervous system (CNS) receptors, most notably the μ-opioid receptor. Its rigid bicyclic structure allows for precise stereochemical control and orientation of substituents, leading to high-affinity and selective interactions with target proteins. Radiolabeled versions of these compounds are invaluable tools for in vitro and in vivo binding studies, enabling the quantitative assessment of receptor density, affinity of unlabeled ligands, and target engagement in preclinical and clinical research.
This document provides detailed protocols for the synthesis, radiolabeling, and evaluation of a representative this compound derivative for use in positron emission tomography (PET) imaging and in vitro binding assays. The protocols are designed to be a comprehensive guide for researchers in the field of neuroscience and drug discovery.
Data Presentation
Table 1: In Vitro Binding Affinity of a Representative this compound Derivative
| Compound | Target Receptor | Ki (nM) | IC50 (nM) | Reference |
| Compound 36 (non-radiolabeled analog) | μ-opioid | 0.47 | 1.8 | [1] |
| δ-opioid | >1000 | >1000 | [1] | |
| κ-opioid | >1000 | >1000 | [1] |
Table 2: Radiosynthesis and Quality Control of [¹¹C]Methylated-Octahydro-1H-pyrido[1,2-a]pyrazine ([¹¹C]OPP)
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 15-30% |
| Molar Activity (Am) | 100–340 GBq/μmol |
| Radiochemical Purity | >99% |
| Specific Activity | >900 mCi/μmol |
| pH of final product | 5.0-7.0 |
| Residual Solvents (e.g., Ethanol, Acetonitrile) | <0.5% |
| Bacterial Endotoxins | < 175 EU/V |
| Sterility | Sterile |
Table 3: Representative Biodistribution of a Radiolabeled this compound Derivative ([¹¹C]OPP) in Rodents (%ID/g at 30 min post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Brain | 2.5 ± 0.5 |
| Heart | 3.1 ± 0.6 |
| Lungs | 4.5 ± 0.8 |
| Liver | 15.2 ± 2.5 |
| Kidneys | 8.7 ± 1.5 |
| Spleen | 5.3 ± 0.9 |
| Muscle | 1.8 ± 0.4 |
| Bone | 1.5 ± 0.3 |
| Blood | 2.1 ± 0.4 |
Experimental Protocols
I. Synthesis of the Desmethyl Precursor for ¹¹C-Methylation
This protocol describes the synthesis of a suitable precursor for the radiolabeling of an this compound derivative via ¹¹C-methylation. The N-desmethyl analog of a potent μ-opioid receptor antagonist will be synthesized.
Workflow for Precursor Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Octahydro-1H-pyrido[1,2-a]pyrazine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine. Here you will find troubleshooting guidance and frequently asked questions to help optimize your reaction yields and obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing the this compound scaffold involves a multi-step process. This typically begins with the creation of a piperidine derivative, followed by a series of reactions to build the second ring. A key step is often an intramolecular cyclization to form a lactam, which is then reduced to the final product.[1]
Q2: My overall yield for the synthesis is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can arise from several factors. The most common issues include incomplete reactions, suboptimal reaction conditions, and the formation of side products.[2] For instance, the intramolecular cyclization step can be particularly sensitive to reaction conditions, and incomplete conversion is a known issue.[1] Careful optimization of parameters such as temperature, catalyst, and reaction time is crucial for improving yield.[2]
Q3: I am observing significant side product formation. How can I minimize this?
Side product formation is a common challenge that can significantly reduce the yield of the desired product. To address this, it is important to first identify the potential side reactions. Once identified, you can adjust the reaction conditions to favor the desired pathway. This may involve using milder reagents, adjusting the stoichiometry of your reactants, or changing the solvent.[2] Monitoring the reaction progress closely using techniques like TLC or LC-MS can also help in minimizing side product formation by stopping the reaction at the optimal time.
Q4: What are the best practices for purifying the final this compound product?
Purification of the crude product is essential to obtain high-purity this compound. A widely used and effective method is column chromatography on silica gel.[2] The choice of eluent is critical and should be optimized to achieve good separation of the desired product from any impurities. A common solvent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[2] After column chromatography, it is advisable to analyze the purified fractions by GC-MS or TLC to ensure the purity of the final product.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst or reagents. | - Extend the reaction time and monitor progress by TLC or LC-MS.[2] - Systematically vary the reaction temperature to find the optimal condition.[2] - Use fresh, high-purity reagents and ensure the catalyst is active. |
| Multiple Spots on TLC (Side Products) | - Reaction temperature is too high, leading to decomposition or side reactions. - Incorrect stoichiometry of reactants. - Presence of impurities in starting materials. | - Lower the reaction temperature and monitor for cleaner conversion. - Carefully control the addition and ratio of reactants. - Purify starting materials before use. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the workup solvent. - Poor separation on silica gel chromatography. - Product degradation during workup. | - Use a different solvent for extraction or perform multiple extractions with a smaller volume of solvent. - Screen different eluent systems for column chromatography to improve separation.[2] - Employ milder workup conditions, such as avoiding strong acids or bases if the product is sensitive.[2] |
| Inconsistent Yields Between Batches | - Variations in reaction setup and conditions. - Inconsistent quality of reagents or solvents. - Fluctuations in reaction monitoring. | - Standardize all reaction parameters, including stirring speed, heating method, and glassware. - Use reagents and solvents from the same supplier and lot number if possible. - Implement a consistent method for monitoring reaction completion. |
Experimental Protocols
Below is a representative experimental protocol for a key step in the synthesis of a substituted this compound, adapted from a known procedure.[1]
Protocol: Intramolecular Cyclization to form the Lactam Precursor
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Reaction Setup: To a solution of the amide precursor (1 equivalent) in toluene, add the appropriate cyclization agent.
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Reaction Conditions: Heat the reaction mixture to reflux.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Once the reaction is complete, cool the mixture to room temperature.
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Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Optimization of the Intramolecular Cyclization Step
The following table illustrates how systematic optimization of reaction parameters can influence the yield of the lactam precursor. This data is representative and should be adapted based on experimental observations.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 80 | 12 | 40 |
| 2 | Toluene | 110 (reflux) | 12 | 47[1] |
| 3 | Dioxane | 100 | 12 | 55 |
| 4 | Dioxane | 100 | 24 | 65 |
| 5 | Xylene | 140 | 8 | 50 |
Visualizations
Diagram 1: General Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
Common side reactions in the synthesis of pyrido[1,2-a]pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrido[1,2-a]pyrazines. The following sections address common side reactions and provide guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of pyrido[1,2-a]pyrazines?
A1: Low yields in pyrido[1,2-a]pyrazine synthesis can often be attributed to several factors:
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Incomplete Cyclization: The final ring-closing step may not proceed to completion, leaving starting materials or intermediates in the reaction mixture.
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Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical. For instance, in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) synthesis of 3-amino-substituted analogs, the choice of Lewis or Brønsted acid catalyst is crucial for activating the Schiff base intermediate.[1]
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Steric Hindrance: Bulky substituents on the reactants can impede the cyclization process, leading to lower yields.[1]
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Side Reactions: The formation of unwanted byproducts consumes starting materials and reduces the yield of the desired product.
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Product Degradation: The pyrido[1,2-a]pyrazine core can be sensitive to harsh reaction or workup conditions, leading to decomposition.
Q2: I am attempting a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-amino-pyrido[1,2-a]pyrazine derivative and observing a complex mixture of products. What could be the issue?
A2: The Groebke-Blackburn-Bienaymé reaction, a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines and related heterocycles, is sensitive to reaction conditions.[1][2] A complex product mixture could arise from:
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Lack of a Dehydrating Agent: The initial condensation between the aminopyridine and the aldehyde is a reversible reaction that produces water. Without a dehydrating agent, the equilibrium may not favor the formation of the necessary imine intermediate.
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Incorrect Catalyst: The choice and concentration of the acid catalyst are critical. Insufficient acid may not adequately activate the imine for nucleophilic attack by the isocyanide, while excessive acid can lead to side reactions or degradation of starting materials.
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Isocyanide Instability: Some isocyanides are sensitive to acidic conditions and can decompose, leading to a variety of byproducts.
Q3: During the synthesis of a pyrido[2,3-e]pyrrolo[1,2-a]pyrazine via a tandem reaction, I isolated a significant amount of an intermediate. How can I promote the completion of the reaction?
A3: In tandem reactions, such as the iminium cyclization and Smiles rearrangement, the isolation of an intermediate, like the iminium cyclization product, indicates that the second step of the cascade is the rate-limiting step.[3] To drive the reaction to completion, consider the following:
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Temperature Adjustment: Gently heating the reaction mixture may provide the necessary activation energy for the subsequent rearrangement.
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Catalyst Optimization: The choice of catalyst can significantly influence the reaction outcome. For instance, trifluoroacetic acid (TFA) has been found to be an efficient catalyst for aromatic amines in certain tandem syntheses, while titanium tetrachloride (TiCl4) is superior for aliphatic amines.[3] Using the incorrect catalyst for your substrate could stall the reaction at the intermediate stage.
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Extended Reaction Time: Simply allowing the reaction to proceed for a longer duration may be sufficient for the slower second step to complete.
Troubleshooting Guides
Issue 1: Formation of an Uncyclized Intermediate in Tandem Syntheses
Symptoms:
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NMR and MS data of a major isolated product correspond to the intermediate formed after the initial cyclization but before the final rearrangement or aromatization step. For example, in the synthesis of pyrido[2,3-e]pyrrolo[1,2-a]pyrazines, the iminium cyclization intermediate may be isolated.[3]
Possible Causes:
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The second step of the tandem reaction (e.g., Smiles rearrangement) is slow under the current reaction conditions.
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The catalyst used is not optimal for the specific substrate combination.
Solutions:
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Optimize Catalyst: If using an aromatic amine, ensure an appropriate acid catalyst like TFA is being used. For aliphatic amines, a Lewis acid such as TiCl4 might be more effective.[3]
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Increase Temperature: Carefully increase the reaction temperature in increments to facilitate the second step of the tandem sequence.
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Prolong Reaction Time: Monitor the reaction by TLC or LC-MS over a longer period to determine if the intermediate is slowly converting to the desired product.
| Parameter | Aromatic Amines | Aliphatic Amines |
| Optimal Catalyst | Trifluoroacetic Acid (TFA) | Titanium Tetrachloride (TiCl4) |
| Typical Conditions | CH2Cl2, rt | DCM, rt, followed by base treatment |
Issue 2: Low Yield and Byproduct Formation in Groebke-Blackburn-Bienaymé (GBB) Reactions
Symptoms:
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Low isolated yield of the target 3-amino-pyrido[1,2-a]pyrazine derivative.
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TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks, indicating a complex mixture.
Possible Causes:
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Presence of water in the reaction mixture, inhibiting imine formation.
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Suboptimal catalyst choice or concentration.
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Steric hindrance from bulky aldehydes or isocyanides.[1]
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Electron-donating groups on the aldehyde can sometimes lead to side reactions of the intermediate iminium ion.[3]
Solutions:
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Use of Dehydrating Agents: Add a dehydrating agent such as trimethyl orthoformate to the reaction mixture to drive the imine formation equilibrium forward.[2]
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Catalyst Screening: Optimize the Lewis acid catalyst. Boron trifluoride etherate (BF3·OEt2) or scandium triflate (Sc(OTf)3) are often effective.[1] A catalytic amount of a Brønsted acid like acetic acid can also improve yields.[1]
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Substrate Choice: If possible, use aldehydes with electron-withdrawing groups, as these have been shown to give higher yields in some cases.[2] Be mindful of sterically demanding substrates which may require longer reaction times or higher temperatures.
Experimental Protocols
General Protocol for the Groebke-Blackburn-Bienaymé Synthesis of 3-Amino-pyrido[1,2-a]pyrazine Derivatives
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: To a solution of the 2-aminopyridine derivative (1.0 equiv.) and the aldehyde (1.1 equiv.) in a suitable solvent (e.g., methanol or dichloromethane, 0.1 M) is added a Lewis acid catalyst (e.g., Sc(OTf)3, 10 mol%).
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Imine Formation: The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the Schiff base.
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Isocyanide Addition: The isocyanide (1.2 equiv.) is then added to the reaction mixture.
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Reaction Progression: The reaction is stirred at room temperature or heated as necessary and monitored by TLC or LC-MS until the starting materials are consumed.
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Workup: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Visualizations
References
Technical Support Center: Purification of Octahydro-1H-pyrido[1,2-a]pyrazine by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of octahydro-1H-pyrido[1,2-a]pyrazine by column chromatography.
Experimental Protocol: Column Chromatography of this compound
This protocol describes a general method for the purification of this compound using flash column chromatography on silica gel. Due to the basic nature of the target compound, the use of a mobile phase additive is crucial to prevent peak tailing and ensure good separation.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Dichloromethane (DCM), HPLC grade
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Methanol (MeOH), HPLC grade
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Triethylamine (TEA) or Ammonium Hydroxide (28% in water)
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Glass column for flash chromatography
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TLC plates (silica gel 60 F254)
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Developing chamber
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UV lamp (254 nm)
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Potassium permanganate stain
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Collection tubes
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Rotary evaporator
Procedure:
-
TLC Analysis:
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Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).
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Spot the solution on a TLC plate.
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Develop the TLC plate in a developing chamber with a pre-determined solvent system. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 DCM:MeOH) with a small amount of a basic additive (e.g., 0.5-1% Triethylamine or a few drops of concentrated Ammonium Hydroxide).
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Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
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The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3.
-
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Column Preparation:
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Select an appropriate size column based on the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).
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Prepare a slurry of silica gel in the chosen mobile phase (without the basic additive initially).
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Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
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Allow the silica gel to settle, and then add a thin layer of sand on top.
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Equilibrate the column by running 2-3 column volumes of the mobile phase (now including the basic additive) through the packed silica gel.
-
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like DCM.
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Carefully apply the sample solution to the top of the silica gel bed.
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Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the chosen mobile phase.
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Collect fractions in appropriately sized test tubes or vials.
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Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
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Data Presentation
Table 1: Recommended Solvent Systems for TLC and Column Chromatography of this compound on Silica Gel
| Mobile Phase Composition (v/v/v) | Basic Additive | Typical Rf of Target Compound | Notes |
| Dichloromethane (DCM) / Methanol (MeOH) (98:2 to 90:10) | 0.5 - 1% Triethylamine (TEA) | 0.2 - 0.4 | A good starting point for method development. Adjust the DCM:MeOH ratio to achieve the desired Rf. |
| Dichloromethane (DCM) / Methanol (MeOH) (95:5) | 0.5% Ammonium Hydroxide (aq) | ~0.3 | Ammonium hydroxide is more volatile than TEA, which can be advantageous during solvent removal. |
| Ethyl Acetate (EtOAc) / Hexane (70:30 to 100:0) with 1% TEA | 1% Triethylamine (TEA) | Varies | Can be effective, but the higher polarity of the target compound may require a high percentage of EtOAc. |
Table 2: Alternative Stationary Phases for the Purification of Basic Amines
| Stationary Phase | Recommended Mobile Phase | Advantages | Disadvantages |
| Alumina (basic or neutral) | Dichloromethane / Methanol | Reduces peak tailing for basic compounds. | Can have different selectivity compared to silica. |
| Amine-functionalized Silica | Hexane / Ethyl Acetate or DCM / MeOH | Excellent for purifying basic amines, often without the need for basic additives. | More expensive than standard silica gel. |
| Reversed-phase C18 Silica | Acetonitrile / Water with 0.1% Formic Acid or Ammonium Acetate | Suitable for highly polar compounds. | Elution order is reversed (non-polar compounds elute last). |
Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on the TLC plate and the column, what should I do?
A1: Streaking is a common issue when purifying basic compounds like this compound on standard silica gel due to strong interactions with the acidic silanol groups. To resolve this:
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Add a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.5-2% or a small amount of concentrated ammonium hydroxide are common choices. This will neutralize the acidic sites on the silica gel and reduce the strong adsorption of your amine.
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Consider using an alternative stationary phase such as basic or neutral alumina, or amine-functionalized silica gel, which are better suited for the purification of basic compounds.
Q2: The Rf value of my compound is very low (close to the baseline) even with a high concentration of methanol in the mobile phase. How can I get it to move up the column?
A2: If your compound is still not moving with a high percentage of a polar solvent like methanol, you can try the following:
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Increase the polarity of the mobile phase further. A common solvent system for very polar amines is a mixture of Dichloromethane, Methanol, and concentrated Ammonium Hydroxide (e.g., in a ratio of 90:10:1).
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Switch to a reversed-phase chromatography setup. In this case, you would use a non-polar stationary phase (like C18 silica) and a polar mobile phase (e.g., acetonitrile/water with a buffer). Your polar compound will elute earlier in this system.
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: The synthesis of this compound, often through reductive amination, can lead to several impurities:
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Unreacted starting materials: Such as the precursor diamine.
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Partially reacted intermediates: For example, imines that have not been fully reduced.
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Byproducts from side reactions: Depending on the specific synthetic route, these could include over-alkylated products or products from intermolecular reactions.
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Reagents: Such as the reducing agent or any catalysts used.
A well-developed TLC and column chromatography method should be able to separate these based on their polarity differences.
Q4: My purified compound still shows some impurities by NMR. What can I do?
A4: If a single column chromatography run is insufficient, you can:
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Re-purify the material using a shallower solvent gradient or a different solvent system to improve the separation of the closely eluting impurities.
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Consider an alternative purification technique such as recrystallization (if the compound is a solid) or preparative HPLC for higher purity.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
Technical Support Center: NMR Analysis of Octahydro-1H-pyrido[1,2-a]pyrazine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NMR analysis of octahydro-1H-pyrido[1,2-a]pyrazine isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of this compound isomers.
Question: My 1H NMR spectrum shows broad, unresolved peaks. What could be the cause and how can I fix it?
Answer: Broad or poorly resolved peaks in the NMR spectrum of this compound isomers can stem from several factors related to sample preparation and the inherent dynamic nature of the molecule.
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Sample Concentration: High sample concentrations can lead to increased viscosity and signal broadening. It is recommended to use a concentration of 5-25 mg of your compound in 0.5-0.6 mL of deuterated solvent for ¹H NMR.[1]
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Poor Shimming: An inhomogeneous magnetic field is a frequent cause of distorted and broad peaks.[1] Careful shimming of the spectrometer is crucial before data acquisition.
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Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned. If metal contamination is suspected, filtering the sample through a small plug of Celite or silica gel can be beneficial.
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Conformational Exchange: this compound isomers can undergo conformational exchange between different chair and boat forms of the six-membered rings. If this exchange occurs on the NMR timescale, it can lead to broad peaks. Acquiring the spectrum at different temperatures (variable temperature NMR) can help to either slow down the exchange (at lower temperatures) to resolve individual conformers or to speed it up (at higher temperatures) to observe a time-averaged, sharper spectrum.
Question: I am having trouble distinguishing between the cis and trans isomers of this compound. Which NMR techniques are most useful?
Answer: Differentiating between cis and trans fused ring systems in bicyclic molecules like this compound is a common challenge. Several NMR techniques can be employed to elucidate the stereochemistry:
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1D ¹H NMR Analysis of Coupling Constants: The coupling constants (J-values) between protons, particularly at the ring junction, can provide valuable stereochemical information. In general, trans-fused systems often exhibit larger diaxial coupling constants compared to the couplings in more flexible cis-fused systems.
-
2D NMR Spectroscopy:
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COSY (Correlation Spectroscopy): This experiment helps in identifying proton-proton coupling networks within the molecule, aiding in the assignment of individual protons.
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NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful techniques for determining stereochemistry.[2] NOESY and ROESY detect through-space interactions between protons that are close to each other, irrespective of whether they are directly bonded. For example, in a cis-fused isomer, NOE cross-peaks would be expected between protons on the same face of the molecule that would be distant in a trans-fused isomer.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, which is essential for unambiguous assignment of the ¹³C NMR spectrum.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, helping to piece together the carbon skeleton.
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Question: My NMR spectrum contains unexpected signals. How can I identify the source of these impurities?
Answer: The presence of extra signals is a common issue and can usually be attributed to impurities.
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Residual Solvents: Check for common laboratory solvents such as acetone, ethyl acetate, or grease that may not have been completely removed during purification.[1] Reference tables of common NMR solvent impurities and their chemical shifts are widely available.
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Water: Deuterated solvents can absorb moisture from the atmosphere. The presence of a broad singlet around 1.5-2.5 ppm in CDCl₃ or around 3.3 ppm in DMSO-d₆ often indicates water contamination. Adding a small amount of D₂O to the NMR tube and re-acquiring the spectrum can confirm the presence of exchangeable protons (like water or N-H), which will either disappear or decrease in intensity.
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Starting Materials or Byproducts: If the impurity signals do not correspond to common solvents, they are likely residual starting materials or reaction byproducts. Further purification of the sample is necessary.
Frequently Asked Questions (FAQs)
Q1: What is the expected chemical shift range for the protons in this compound?
A1: The protons in this compound are all attached to sp³-hybridized carbons and are in a saturated bicyclic system. Therefore, their chemical shifts are expected to be in the upfield region of the ¹H NMR spectrum, typically between 1.0 and 4.0 ppm. The exact chemical shifts will be influenced by the local electronic environment and the stereochemistry of the molecule.
Q2: How does the ring fusion stereochemistry (cis vs. trans) affect the ¹³C NMR spectrum?
A2: The stereochemistry of the ring fusion significantly impacts the conformation of the molecule, which in turn influences the ¹³C chemical shifts. The carbon atoms in the more constrained trans-fused isomer will likely have different chemical shifts compared to the corresponding carbons in the more flexible cis-fused isomer. The bridgehead carbons are particularly sensitive to the stereochemistry of the ring junction.
Q3: Can I use computational methods to help assign the NMR spectra of my isomers?
A3: Yes, computational chemistry can be a powerful tool to complement experimental NMR data. Density functional theory (DFT) calculations can be used to predict the ¹H and ¹³C chemical shifts for different isomers and conformers. By comparing the calculated chemical shifts with the experimental data, it is often possible to make or confirm stereochemical assignments.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shift Ranges (ppm) for this compound Isomers
| Proton Position | cis-Isomer (ppm) | trans-Isomer (ppm) | Notes |
| Bridgehead (H-9a) | 2.5 - 3.0 | 2.2 - 2.7 | The bridgehead proton in the trans isomer is expected to be more shielded. |
| Piperazine Ring (H-1, H-3, H-4) | 2.8 - 3.5 | 2.7 - 3.4 | Protons adjacent to nitrogen are deshielded. |
| Piperidine Ring (H-6, H-7, H-8, H-9) | 1.2 - 2.0 | 1.1 - 1.9 | These protons are in a more hydrocarbon-like environment. |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges (ppm) for this compound Isomers
| Carbon Position | cis-Isomer (ppm) | trans-Isomer (ppm) | Notes |
| Bridgehead (C-9a) | 60 - 65 | 58 - 63 | The bridgehead carbon is sensitive to the ring fusion stereochemistry. |
| Piperazine Ring (C-1, C-3, C-4) | 45 - 55 | 44 - 54 | Carbons adjacent to nitrogen appear in this region. |
| Piperidine Ring (C-6, C-7, C-8, C-9) | 20 - 35 | 19 - 34 | Aliphatic carbons in the piperidine ring. |
Experimental Protocols
Detailed Methodology for NMR Sample Preparation
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Sample Weighing: Accurately weigh 5-25 mg of the purified this compound isomer for ¹H NMR (or 20-100 mg for ¹³C NMR) into a clean, dry vial.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can sometimes help to resolve overlapping signals.[3]
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Dissolution: Add 0.5-0.6 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.
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Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid transferring any solid particles.
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Capping and Labeling: Cap the NMR tube and label it clearly.
General Protocol for 2D NOESY/ROESY Acquisition
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Acquire a 1D ¹H Spectrum: Obtain a high-quality 1D ¹H spectrum to determine the spectral width and appropriate pulse lengths.
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Set up the 2D Experiment: Use the standard NOESY or ROESY pulse programs available on the spectrometer software.
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Set Spectral Widths: The spectral width in both dimensions (F1 and F2) should be set to encompass all proton signals of interest.
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Set Mixing Time: The mixing time is a crucial parameter in NOESY/ROESY experiments. A typical starting value is between 300-800 ms. A series of experiments with different mixing times may be necessary to optimize the NOE signals.
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Acquisition: Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Processing and Analysis: Process the 2D data using appropriate window functions and perform a 2D Fourier transform. Analyze the resulting spectrum for cross-peaks, which indicate through-space proximity between protons.
Visualizations
References
Addressing stability and degradation issues of Octahydro-1h-pyrido[1,2-a]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability and degradation issues encountered by researchers, scientists, and drug development professionals working with Octahydro-1H-pyrido[1,2-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound?
A1: Based on the chemical structure of a saturated heterocyclic amine, the primary factors that can contribute to degradation are exposure to air (oxidation), light (photo-degradation), high temperatures, and incompatible storage conditions. The tertiary amine functionalities can be susceptible to oxidation.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To ensure long-term stability, it is recommended to store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. For optimal stability, storage at low temperatures (e.g., 4°C) is advisable.[1]
Q3: What are the visual or physical signs of degradation?
A3: Degradation of this compound may be indicated by a change in color (e.g., development of a yellow or brown tint), a change in physical state (e.g., from a solid to a viscous liquid), or the appearance of an unusual odor.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented, potential degradation products could arise from oxidation of the tertiary amines to form N-oxides, or ring-opening reactions under harsh conditions.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experimentation.
Issue 1: Inconsistent or unexpected analytical results (e.g., new peaks in HPLC or GC-MS).
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Question: I am observing unexpected peaks in my chromatogram that were not present in the initial analysis of the compound. What could be the cause?
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Answer: The appearance of new peaks likely indicates the presence of degradation products or impurities.
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Verify Storage Conditions: Ensure the compound has been stored under the recommended conditions (inert atmosphere, protected from light, low temperature).
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Assess Handling Procedures: Consider the possibility of contamination during sample preparation. Ensure all glassware is clean and solvents are of high purity.
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Analyze for Degradants: Utilize analytical techniques such as LC-MS or GC-MS to identify the molecular weights of the new species. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
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Perform a Forced Degradation Study: To confirm the identity of the degradants, you can perform a controlled forced degradation study by exposing a small sample of the pure compound to stress conditions (e.g., heat, light, oxidizing agent) and comparing the resulting chromatogram to your experimental sample.
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Issue 2: Reduced potency or activity of the compound in biological assays.
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Question: My compound is showing lower than expected activity in my biological assay. Could this be related to stability?
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Answer: Yes, a loss of potency is a strong indicator of degradation.
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Confirm Purity: Re-analyze the purity of the compound stock solution using a suitable chromatographic method (e.g., HPLC-UV).
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Prepare Fresh Solutions: If possible, prepare fresh solutions from a new batch of the compound and repeat the assay.
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Evaluate Solvent Stability: Consider the stability of the compound in the solvent used for the assay. Some compounds may degrade in certain solvents over time. It is advisable to prepare solutions fresh before each experiment.
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Data Presentation
Table 1: Potential Degradation Products and their Mass Spectrometric Signatures
| Potential Degradation Product | Plausible Cause | Expected Mass Change (amu) | Hypothetical m/z |
| N-oxide derivative | Oxidation | +16 | 156.23 |
| Hydroxylated derivative | Oxidation | +16 | 156.23 |
| Ring-opened products | Hydrolysis/Oxidation | Variable | Variable |
Note: The molecular weight of this compound is 140.23 g/mol .
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a final concentration of 1 mg/mL.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Impurities
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Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate.
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Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C).
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Ionization: Electron Ionization (EI).
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Mass Analyzer: Quadrupole.
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Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol).
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
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Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
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Spectrometer: 400 MHz or higher.
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Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC for detailed structural elucidation.
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Analysis: Compare the obtained spectra with reference spectra or predicted spectra to confirm the structure and identify any impurities.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: General experimental workflow for a stability study.
Caption: Troubleshooting flowchart for stability-related issues.
References
Overcoming challenges in the stereoselective synthesis of Octahydro-1h-pyrido[1,2-a]pyrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of the Octahydro-1H-pyrido[1,2-a]pyrazine scaffold.
Troubleshooting Guides & FAQs
This section is designed to offer rapid, targeted solutions to common experimental issues in a direct question-and-answer format.
Question 1: My reaction is resulting in a low diastereomeric ratio (d.r.) or a mixture of stereoisomers. How can I improve the stereoselectivity?
Answer: Low stereoselectivity is a frequent challenge and can be influenced by several factors. Consider the following troubleshooting strategies:
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Reaction Temperature: Stereoselective reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) can enhance diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the desired diastereomer.
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Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. It is advisable to screen a range of solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., dichloromethane, THF, acetonitrile) and protic (e.g., ethanol, methanol).
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Catalyst/Reagent Selection: The choice of catalyst, particularly the ligand in metal-catalyzed reactions, is crucial for inducing stereoselectivity. For hydrogenations, catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) are often used. The choice of chiral auxiliaries or chiral catalysts is paramount for achieving high enantioselectivity.
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Rate of Addition: In reactions involving the formation of reactive intermediates, the rate of addition of reagents can influence selectivity. A slow, dropwise addition can maintain a low concentration of the reagent and favor the desired reaction pathway.
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Starting Material Purity: Ensure the stereochemical integrity of your starting materials. The presence of isomeric impurities will directly translate to a lower diastereomeric ratio in the product.
Question 2: The cyclization step to form the bicyclic core is inefficient, resulting in low yields. What are the potential causes and solutions?
Answer: Poor yields in the cyclization step can often be attributed to the following:
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Inefficient Iminium Ion Formation (in Pictet-Spengler type reactions): The condensation to form the key iminium ion intermediate may be incomplete.
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Solution: Ensure anhydrous reaction conditions, as water can hydrolyze the iminium ion. The use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water may be beneficial. The choice of acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) and its concentration can also be optimized.
-
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Substrate Reactivity: Electron-withdrawing groups on the aromatic ring (if applicable) can deactivate it towards electrophilic attack by the iminium ion.
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Solution: More forcing reaction conditions (higher temperature, stronger acid) may be required. Alternatively, a different synthetic route that does not rely on this cyclization pathway might be necessary.
-
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Side Reactions: The formation of byproducts can consume starting materials.
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Solution: Analyze the crude reaction mixture to identify major byproducts. Adjusting reaction conditions such as temperature, concentration, and reaction time can help minimize side reactions.
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Question 3: I am observing epimerization at a stereocenter during the reaction or workup. How can this be prevented?
Answer: Epimerization, the change in configuration at one stereocenter, can be a significant issue, particularly for stereocenters alpha to a carbonyl group or in the presence of acidic or basic conditions.
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Control of pH: Avoid harsh acidic or basic conditions during the reaction and workup. Use buffered solutions or mild acids/bases for pH adjustments.
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Temperature Control: Perform the reaction and workup at the lowest practical temperature to minimize the rate of epimerization.
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Protecting Groups: If a sensitive stereocenter is adjacent to a functional group that promotes epimerization (like a ketone), consider protecting that functional group during the critical steps.
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Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that may cause epimerization.
Data Presentation
Table 1: Effect of Catalyst on the Asymmetric Hydrogenation of a Pyridine Precursor
| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | PtO₂ | Acetic Acid | 25 | 100 | >99 | 85 |
| 2 | Pd(OH)₂/C | Acetic Acid | 25 | 100 | >99 | 98 |
| 3 | Rh₂O₃ | TFE | 40 | 5 | >99 | Not Reported |
Note: Data is illustrative and based on hydrogenation of substituted pyridines, which is a key step in many synthetic routes to the target scaffold.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a Substituted this compound via Reductive Amination and Cyclization
This protocol is a representative example for the synthesis of a substituted derivative.
Step 1: Reductive Amination
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To a solution of (S)-1-(2-aminoethyl)piperidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add the desired aldehyde (1.1 eq).
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Stir the mixture at 0 °C for 30 minutes.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
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Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization
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Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as toluene or xylene (0.05 M).
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Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).
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Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography to afford the desired this compound derivative. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or the purified material.
Mandatory Visualization
Caption: General workflow for the stereoselective synthesis.
Caption: Troubleshooting decision tree for low diastereoselectivity.
Technical Support Center: Impurity Profiling of Octahydro-1H-pyrido[1,2-a]pyrazine using GC-MS
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the impurity profiling of Octahydro-1H-pyrido[1,2-a]pyrazine using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is impurity profiling for this compound critical in drug development? A1: Impurity profiling is a mandatory step in the manufacturing of pharmaceutical products, enforced by regulatory bodies like the FDA and ICH.[1][2] Unwanted chemicals, even in trace amounts, can affect the efficacy and safety of the final active pharmaceutical ingredient (API).[1] For a compound like this compound, which serves as a scaffold in pharmacologically active molecules, identifying and quantifying impurities ensures the final product is safe and performs as expected.[3][4]
Q2: What are the likely sources of impurities for this compound? A2: Impurities can originate from various stages of the manufacturing process. Potential sources include:
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Starting Materials: Unreacted reagents from the synthesis process.[5][6]
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Intermediates: Compounds formed during intermediate steps of the synthesis.
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By-products: Resulting from side reactions occurring during the synthesis.
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Degradation Products: Formed by the breakdown of the final compound under the influence of light, heat, or interaction with packaging materials.[1]
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Residual Solvents: Solvents used during synthesis and purification.[2]
Q3: Is derivatization necessary for the GC-MS analysis of this compound? A3: Yes, derivatization is often necessary. This compound is a heterocyclic amine, which is a polar compound.[7][8] Polar compounds can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and reduced sensitivity.[7][9] Derivatization, such as silylation or acylation, replaces the active hydrogens on the amine groups with non-polar groups (e.g., a trimethylsilyl (TMS) group).[10][11] This increases the compound's volatility and thermal stability, resulting in better chromatographic performance.[10][11]
Q4: What are the essential parameters for validating a GC-MS method for impurity profiling? A4: Method validation ensures the analytical procedure is suitable for its intended purpose. According to ICH guidelines, key validation parameters include:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]
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Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[12][13]
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Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
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Accuracy: The closeness of the test results obtained by the method to the true value.[2][12]
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2][12]
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
Experimental Workflows and Protocols
Below is a general workflow for impurity profiling, from sample preparation to data analysis.
Caption: General workflow for GC-MS impurity profiling.
Protocol 1: Sample Preparation and Derivatization (Silylation)
This protocol outlines a typical silylation procedure. Silylating reagents are sensitive to moisture; therefore, all glassware must be dry and the reaction should be performed in an anhydrous environment.[14]
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Sample Weighing: Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 2 mL autosampler vial.
-
Solvent Addition: Add 1 mL of a suitable anhydrous solvent (e.g., Dichloromethane, Acetonitrile) to the vial. Vortex briefly to dissolve the sample.
-
Reagent Addition: Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11] TMCS acts as a catalyst.[11]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
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Cooling: Allow the vial to cool to room temperature before analysis.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: GC-MS Instrumental Method
The following table provides typical starting parameters for a GC-MS method. These should be optimized for your specific instrument and impurities of interest.
| Parameter | Setting | Rationale |
| GC System | TRACE 1310 GC or equivalent[1] | Standard gas chromatograph. |
| Column | TraceGOLD TG-5MS (30 m x 0.25 mm, 0.25 µm) or similar[1] | A low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose choice for separating a wide range of semi-volatile compounds. |
| Inlet Temperature | 250 °C[1] | Ensures rapid and complete vaporization of the derivatized sample. |
| Injection Mode | Splitless (1 µL injection volume) | Suitable for trace impurity analysis to maximize analyte transfer to the column. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 50°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min[1] | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS System | Q Exactive GC Orbitrap or equivalent Quadrupole MS[1] | High-resolution mass spectrometry (HRMS) provides accurate mass data for confident impurity identification.[1] Standard quadrupole systems are also widely used.[15] |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | A typical temperature to maintain ion source cleanliness and performance. |
| Mass Range | 40 - 500 m/z | Covers the expected mass range of the parent compound and potential impurities. |
Troubleshooting Guide
Problem: Poor peak shape (tailing) is observed for the main compound and impurities.
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Q: What are the primary causes of peak tailing for amine compounds? A: Peak tailing for amines is typically caused by activity in the system.[9] This can be due to active sites in the injection port liner, contamination at the front of the GC column, or incomplete derivatization.[9][16]
-
Q: How can I troubleshoot this issue? A:
-
Check the Inlet Liner: The glass wool and surfaces inside the liner can become active. Replace the inlet liner with a new, deactivated one.[16]
-
Perform Column Maintenance: Active sites can build up on the column inlet. Trim the first 10-15 cm from the front of the column.[9]
-
Verify Derivatization: Ensure the derivatization reaction went to completion. Check that reagents are fresh and not exposed to moisture.[14] If needed, try increasing the reaction time or temperature.
-
Confirm System Inertness: Inject a known standard to confirm the inertness of the overall flow path.
-
Problem: The signal for the analyte is low or absent.
-
Q: My analyte signal is significantly lower than expected. What should I check first? A: Start by confirming the sample preparation and injection process. An incorrect concentration, a faulty syringe, or an issue with the autosampler can lead to low signal.[9] A manual injection can help rule out autosampler problems.[9]
-
Q: If the injection is fine, what are the next steps? A:
-
Check for Leaks: Leaks in the injector or column fittings can cause sample loss. Use an electronic leak detector to check for leaks.[16]
-
Inspect the Injector: A plugged inlet liner or septum can prevent the sample from reaching the column. Perform routine injector maintenance.[16][17]
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Evaluate Derivatization Efficiency: As mentioned previously, incomplete derivatization will lead to a poor response for the target analyte.
-
Check MS Detector Sensitivity: Run a tune report for your mass spectrometer to ensure it is performing within specifications. A dirty ion source can significantly reduce sensitivity.[9]
-
Caption: Troubleshooting logic for poor chromatographic peak shape.
Problem: Ghost peaks are present in the chromatogram.
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Q: What are ghost peaks and where do they come from? A: Ghost peaks are peaks that appear in a blank run or are not part of the injected sample. They are typically caused by contamination from a previous injection (carryover), a contaminated septum, or impurities in the carrier gas.[17][18]
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Q: How can I eliminate ghost peaks? A:
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Run a Blank: Inject a vial of pure solvent. If the peaks persist, the contamination is in the system. If they disappear, the issue is likely carryover.[17]
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Check the Septum: Septum degradation can release siloxanes or other contaminants into the inlet. Replace the septum.[17]
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Clean the Injector: Contamination can build up in the injector. Perform a thorough cleaning of the injection port.[16]
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Bake Out the Column: If the contamination is within the column, a column bake-out at or slightly above the final temperature of your method (do not exceed the column's maximum temperature) can help remove it.[17]
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Check Gas Purity: Ensure high-purity carrier gas is used and that gas traps are functioning correctly.[18]
-
Problem: Retention times are shifting between runs.
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Q: What causes retention times to be inconsistent? A: Inconsistent retention times are often due to issues with the GC's flow or temperature control. Leaks in the system, a failing flow controller, or an unstable oven temperature can all cause shifts.[19] Changes to the column (e.g., significant trimming) will also alter retention times.
-
Q: How can I stabilize my retention times? A:
-
Perform a Leak Check: A leak will cause pressure and flow to fluctuate. Thoroughly check all fittings from the injector to the detector.[19]
-
Allow Sufficient Equilibration Time: Ensure the oven has enough time to stabilize at the initial temperature before injection.[19]
-
Check Carrier Gas Supply: Make sure the gas cylinder pressure is not too low, as this can affect the electronic pressure control.[19]
-
Verify Method Parameters: Double-check that the correct oven temperature program and flow rates are loaded for each run.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. echemi.com [echemi.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. mdpi.com [mdpi.com]
- 13. Validation of GC / GC-MS Methodologies [s2mtrainings.com]
- 14. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. agilent.com [agilent.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
Methods for removing byproducts from Octahydro-1h-pyrido[1,2-a]pyrazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of Octahydro-1H-pyrido[1,2-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what byproducts can be expected?
A1: A prevalent method for synthesizing the this compound core is through a reductive amination/cyclization pathway. A common starting material is 2-(piperazin-1-yl)ethanol, which can be oxidized to the corresponding aldehyde and subsequently undergo intramolecular reductive amination. Another approach involves the reaction of a piperidine derivative with a suitable difunctionalized reagent.
Common Byproducts:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 2-(piperazin-1-yl)ethanol.
-
Incomplete Cyclization: The intermediate aldehyde or imine may persist if the reduction step is not complete.
-
Over-alkylation Products: If intermolecular reactions occur, oligomeric or polymeric byproducts can form.
-
Side-products from Reagents: Byproducts from the reducing agent (e.g., borate salts from sodium borohydride) will be present in the crude mixture.
Q2: How can I monitor the progress of my reaction to minimize byproduct formation?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the formation of the product. Staining with potassium permanganate or another suitable agent can help visualize non-UV active compounds like amines. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the components in the reaction mixture at different time points.
Q3: What are the recommended methods for purifying crude this compound?
A3: The purification strategy will depend on the nature and quantity of the impurities. The most common and effective methods for purifying bicyclic amines like this compound are:
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities.
-
Flash Column Chromatography: This technique is useful for separating the product from byproducts with different polarities.
-
Crystallization: If the product is a solid, crystallization can be an excellent method for achieving high purity.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining.
-
The isolated yield of the desired product is lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient imine formation | If the reaction proceeds via an imine intermediate, ensure anhydrous conditions as water can inhibit imine formation. The addition of a catalytic amount of a weak acid, such as acetic acid, can promote imine formation.[1] |
| Insufficient reducing agent | Increase the molar equivalents of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).[2] |
| Decomposition of reducing agent | Some reducing agents are sensitive to acidic conditions or protic solvents. Ensure the chosen reducing agent is compatible with the reaction conditions. For instance, NaBH3CN is more stable in mildly acidic conditions than NaBH4.[3] |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for potential side reactions. |
| Steric hindrance | If using substituted starting materials, steric hindrance may slow down the reaction. Consider using a less bulky reducing agent or extending the reaction time. |
Issue 2: Presence of Multiple Byproducts in the Crude Product
Symptoms:
-
TLC plate shows multiple spots in addition to the product spot.
-
NMR spectrum of the crude product is complex with many unidentifiable peaks.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Intermolecular side reactions | Use high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. |
| Over-alkylation | This can be an issue in reductive aminations. Using a milder reducing agent like sodium triacetoxyborohydride can sometimes minimize this.[3] |
| Impure starting materials | Ensure the purity of your starting materials before beginning the synthesis. |
| Decomposition of product or intermediates | If the product or intermediates are unstable under the reaction conditions, consider milder reagents or lower reaction temperatures. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The basic amine product will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product. The organic layer, containing neutral impurities, can be discarded or further analyzed.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) until the solution is basic (pH > 10, check with pH paper). The protonated amine will be neutralized and precipitate out or form an oily layer.
-
Extraction of Pure Product: Extract the aqueous solution multiple times with an organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Logical Workflow for Acid-Base Extraction
Protocol 2: Flash Column Chromatography
This method is suitable for separating compounds with different polarities. For basic amines, special considerations are necessary to avoid poor separation and product loss on the acidic silica gel.
Methodology:
-
Stationary Phase Selection:
-
Standard Silica Gel: Can be used, but it's often necessary to add a basic modifier to the eluent (e.g., 1-2% triethylamine or ammonia in methanol) to prevent peak tailing and irreversible adsorption of the amine.
-
Amine-functionalized Silica Gel: This is a preferred option as it provides a basic surface, leading to better peak shapes and recovery for amines without the need for mobile phase modifiers.
-
Alumina (basic or neutral): Can also be a good alternative to silica gel.
-
-
Mobile Phase Selection: A gradient of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal solvent system should be determined by TLC analysis first.
-
Column Packing and Elution:
-
Properly pack the column with the chosen stationary phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Logic for Column Chromatography
Data Presentation
Table 1: Comparison of Purification Methods for Bicyclic Amines
| Method | Typical Purity | Typical Recovery | Throughput | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | >95% | 80-95% | High | Excellent for removing non-basic impurities; scalable. | May not separate from other basic byproducts. |
| Flash Chromatography (Standard Silica) | 90-98% | 60-85% | Low to Medium | Good for separating compounds with different polarities. | Can have issues with tailing and irreversible adsorption for basic amines. |
| Flash Chromatography (Amine-functionalized Silica) | >98% | 85-95% | Low to Medium | Excellent peak shape and recovery for basic amines. | More expensive stationary phase. |
| Crystallization | >99% | 50-90% | High | Can provide very high purity; scalable. | Product must be a solid; may require optimization of solvent and conditions. |
Note: The actual purity and recovery will depend on the specific impurities present in the crude mixture and the optimization of the chosen purification protocol. It is highly recommended to perform a small-scale trial to determine the most effective method for your specific reaction outcome. Spectroscopic data for some derivatives of this compound, which can be used for structural confirmation, have been reported in the literature.[4]
References
Technical Support Center: Scaling Up the Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the this compound scaffold?
A1: The this compound core is typically synthesized through cyclization reactions. A common and scalable approach involves the reductive amination of a suitable piperidine-based precursor. For instance, the intramolecular reductive amination of 2-(2-aminoethyl)piperidine derivatives is a viable route. Another approach involves the cyclization of bromo- or chloroamides derived from a diamino alcohol precursor.[1] A one-pot synthesis has also been reported, which can be efficient for accessing this heterocyclic system.[2][3]
Q2: What are the critical parameters to consider when scaling up the synthesis of this compound?
A2: When scaling up, it is crucial to consider reaction concentration, temperature control, reagent addition rate, and purification methods. Heat transfer becomes less efficient in larger reactors, so maintaining a consistent temperature is critical to avoid side reactions or product degradation. The order and rate of reagent addition can also significantly impact the reaction's success on a larger scale. Finally, purification methods must be adapted for larger quantities; for example, transitioning from column chromatography to crystallization or distillation may be necessary.
Q3: Are there any specific safety precautions to take when handling the reagents for this synthesis?
A3: Yes, standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The synthesis may involve flammable solvents and corrosive reagents. Ensure all procedures are carried out in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheets (SDS) for each reagent used.
Q4: How can I purify the final this compound product on a large scale?
A4: For large-scale purification, traditional column chromatography can be cumbersome. Alternative methods such as vacuum distillation are often more suitable for liquid products like this compound, which has a boiling point of approximately 218°C. Another effective method is salt formation followed by recrystallization. Converting the basic diamine product into a salt (e.g., a hydrochloride salt) can facilitate its purification by crystallization from an appropriate solvent system.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Extend the reaction time. - Increase the reaction temperature. - Ensure efficient stirring to improve mass transfer. |
| Side reactions | - Optimize the reaction temperature to minimize the formation of byproducts. - Adjust the stoichiometry of the reactants. - Consider a different catalyst or solvent system. | |
| Product degradation | - Use milder reaction conditions if the product is sensitive to heat or pH extremes. - Minimize the time the product is exposed to harsh conditions during workup and purification. | |
| Incomplete Imine Formation (in reductive amination) | Insufficient dehydration | - Use a Dean-Stark apparatus to remove water azeotropically. - Add a drying agent such as molecular sieves to the reaction mixture. |
| Incomplete Reduction of Imine | Inactive reducing agent | - Use a fresh batch of the reducing agent (e.g., sodium borohydride). - Consider a more reactive reducing agent like sodium triacetoxyborohydride. |
| Unfavorable pH | - For some reductive aminations, slightly acidic conditions can facilitate imine formation and subsequent reduction. | |
| Difficulty in Product Isolation | Product is highly soluble in the aqueous phase during workup | - Adjust the pH of the aqueous layer to ensure the product is in its free base form. - Use a more nonpolar extraction solvent or perform multiple extractions. |
| Emulsion formation during extraction | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. | |
| Presence of Impurities in Final Product | Inefficient purification | - For distillation, ensure the vacuum is stable and the column has sufficient theoretical plates. - For crystallization, screen different solvent systems to find one that provides good crystal formation and impurity rejection. |
Experimental Protocols
General Protocol for Gram-Scale Synthesis of this compound via Reductive Amination
This protocol is a general guideline based on established methods for reductive amination and the synthesis of related heterocyclic compounds. Optimization will be necessary for specific substrates and scales.
Materials:
-
2-(Piperidin-2-yl)ethan-1-amine
-
A suitable aldehyde or ketone (e.g., formaldehyde)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(piperidin-2-yl)ethan-1-amine in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the aldehyde or ketone to the solution while stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours to form the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture back to 0°C.
-
Slowly add sodium borohydride in portions, monitoring for gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Adjust the pH of the remaining aqueous solution to >12 with a concentrated NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation.
-
Data Presentation: Optimization of Reaction Conditions
The following table presents hypothetical data to illustrate the effect of different parameters on the yield of this compound.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaBH₄ | MeOH | 25 | 12 | 65 |
| 2 | NaBH₄ | EtOH | 25 | 12 | 62 |
| 3 | NaBH(OAc)₃ | DCM | 25 | 12 | 75 |
| 4 | NaBH(OAc)₃ | DCM | 40 | 8 | 82 |
| 5 | H₂/Pd-C | MeOH | 25 | 24 | 85 |
Visualizations
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-Opioid Receptor Antagonist Signaling Pathway.
Preclinical Drug Development Workflow
Caption: Small Molecule Preclinical Development Workflow.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Logic for Low Synthesis Yield.
References
Improving the selectivity of catalytic reactions for Octahydro-1h-pyrido[1,2-a]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of catalytic reactions for the synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the catalytic synthesis of this compound, a key intermediate in the development of mu-opioid receptor antagonists.[1][2]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Inefficient catalyst activity.- Non-optimal reaction conditions (temperature, pressure, solvent).- Degradation of starting material or product. | - Catalyst Screening: Test a variety of catalysts (e.g., noble metal catalysts like Ru, Rh, Pd on different supports, or non-noble metal catalysts).[3][4]- Optimize Reaction Conditions: Systematically vary temperature, hydrogen pressure, and solvent to find the optimal conditions for your specific substrate.[3][5]- Use Milder Conditions: Employ lower temperatures and pressures to minimize degradation.[6] |
| Poor Selectivity (Formation of Side Products) | - Over-hydrogenation of the pyridine or pyrazine ring.- Incomplete hydrogenation.- Presence of impurities in starting materials or solvent. | - Catalyst Choice: Select a catalyst known for its selectivity in heterocyclic hydrogenation (e.g., ruthenium phosphide nanoparticles).[7]- Control Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction upon completion.- Purify Starting Materials: Ensure the purity of starting materials and use dry, degassed solvents. |
| Inconsistent Results | - Catalyst deactivation.- Variations in catalyst preparation or handling.- Inconsistent reaction setup. | - Catalyst Handling: Handle catalysts under an inert atmosphere to prevent oxidation.- Standardize Procedures: Ensure consistent procedures for catalyst loading, solvent addition, and reaction setup.- Catalyst Regeneration/Recycling: If using a heterogeneous catalyst, investigate appropriate regeneration procedures. |
| Difficulty in Product Isolation and Purification | - Formation of closely related impurities.- Product solubility issues. | - Recrystallization: This is a highly effective method for purifying the final product.[6]- Column Chromatography: Use an appropriate stationary and mobile phase to separate the desired product from impurities.- Solvent Selection: Choose a suitable solvent for extraction and recrystallization based on the product's polarity. |
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic routes for the synthesis of this compound?
The synthesis of this compound typically involves the catalytic hydrogenation of a suitable aromatic precursor, such as a quinoxaline or a pyrido[1,2-a]pyrazine derivative. The choice of catalyst and reaction conditions is crucial for achieving high selectivity towards the desired fully saturated product.
Q2: How does the choice of catalyst support affect the selectivity of the reaction?
The catalyst support can significantly influence the activity and selectivity of the catalyst. Different supports (e.g., carbon, alumina, silica) have varying surface properties that can affect the dispersion of the metal nanoparticles and their interaction with the substrate. It is recommended to screen catalysts on different supports to find the optimal combination for your specific reaction.
Q3: What role does the solvent play in the catalytic hydrogenation process?
The solvent can affect the solubility of the substrate and the hydrogen gas, as well as the interaction between the substrate and the catalyst surface. Common solvents for hydrogenation include alcohols (e.g., methanol, ethanol) and hydrocarbons (e.g., heptane).[7][8] The choice of solvent should be optimized for each specific reaction.
Q4: Can I use a homogeneous catalyst for this transformation?
While heterogeneous catalysts are more commonly used for ease of separation, homogeneous catalysts, such as those based on rhodium or iridium complexes, can also be effective for the hydrogenation of N-heterocycles.[3][4] These catalysts may offer higher selectivity in some cases.
Q5: What are the key safety precautions to take during catalytic hydrogenation?
Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. It is essential to work in a well-ventilated fume hood and use a high-pressure reactor with appropriate safety features.[8] Always follow proper procedures for handling hydrogen gas and catalysts.
Quantitative Data on Catalyst Performance
The following table summarizes the performance of various catalytic systems in the hydrogenation of quinoline, a related N-heterocycle, which can provide insights into catalyst selection for the synthesis of this compound.
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Tetrahydroquinoline (%) | Reference |
| Ru₅₀P₅₀ | SILP | 90 | 50 | >99 | >99 | [7] |
| Co | Graphene | 100 | 100 | 90-100 | High | [8] |
| Ni₂P | SBA-15 | 340 | N/A | >93 | N/A | [5] |
| Raney Ni | None | 50 | 10 | High | High | [3] |
Experimental Protocols
General Procedure for Catalytic Hydrogenation of a Quinoxaline Precursor:
-
Catalyst Preparation: In a glovebox, weigh the desired amount of catalyst and add it to a high-pressure reactor vessel containing a magnetic stir bar.
-
Reactor Assembly: Add the quinoxaline precursor and the chosen solvent to the reactor vessel.
-
Sealing and Purging: Seal the reactor and connect it to a hydrogen gas line. Purge the reactor several times with hydrogen to remove any air.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure and heat it to the set temperature while stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst (if heterogeneous).
-
Purification: Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to obtain the desired this compound.[6]
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of a precursor to this compound.
Caption: Key factors influencing the selectivity of the catalytic synthesis of this compound.
References
- 1. Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Octahydro-1H-pyrido[1,2-a]pyrazine and Piperazine Analogs at CNS Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of heterocyclic scaffolds is paramount for rational drug design. This guide provides a comparative overview of Octahydro-1H-pyrido[1,2-a]pyrazine and piperazine analogs, with a focus on their interactions with central nervous system (CNS) receptors. Experimental data from receptor binding and functional assays are presented to highlight their distinct pharmacological profiles.
The this compound scaffold has been investigated as a constrained analog of piperazine, aiming to enhance receptor affinity and selectivity. This comparison focuses primarily on the well-documented activity of these compound classes at the μ-opioid receptor, a key target in pain management. Additionally, the broader activity of piperazine analogs at serotonergic and dopaminergic receptors is discussed to provide a wider context for their application in drug discovery.
Comparative Bioactivity at the μ-Opioid Receptor
A key area of investigation for this compound derivatives has been their potential as μ-opioid receptor antagonists.[1] The rigid bicyclic structure of this scaffold is designed to offer a more defined orientation of pharmacophoric elements, potentially leading to higher binding affinity and selectivity compared to more flexible piperazine analogs.
One of the most potent derivatives from this class is 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol (referred to as Compound 36).[1] Its bioactivity has been directly compared to a relevant piperazine analog, 1-substituted 4-(3-hydroxyphenyl)piperazine, which is also a pure opioid receptor antagonist.[2]
Table 1: Comparative Bioactivity at the μ-Opioid Receptor
| Compound Class | Specific Analog | Binding Affinity (Ki, nM) | Functional Activity (IC50/Ke, nM) | Receptor Selectivity (μ/κ and μ/δ) |
| This compound | Compound 36[1] | 0.47 | 1.8 (IC50) | Improved selectivity compared to reference compounds |
| Piperazine Analog | N-phenylpropyl (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine[2] | Not explicitly stated as Ki | 1.01 (Ke) | Potent at μ, δ, and κ receptors |
The data indicates that the constrained this compound scaffold of Compound 36 results in sub-nanomolar binding affinity and potent antagonist activity at the μ-opioid receptor.[1] The piperazine analog also demonstrates high potency as a pure antagonist.[2] The improved selectivity profile of Compound 36 suggests that the rigid structure may reduce off-target binding compared to more flexible piperazine-based compounds.[1]
Broader CNS Receptor Activity of Piperazine Analogs
Piperazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[3] This broad activity is attributed to their ability to interact with various CNS receptors, particularly dopamine and serotonin receptors.
Numerous studies have documented the high affinity of various arylpiperazine derivatives for D2, 5-HT1A, and 5-HT2A receptors.[3][4][5] For instance, certain 1-aryl-4-(4-succinimidobutyl)piperazines show high affinity for the 5-HT1A receptor with Ki values in the low nanomolar range.[5] The versatility of the piperazine scaffold allows for fine-tuning of its pharmacological profile through substitution at the nitrogen atoms, leading to ligands with varying degrees of selectivity for different receptor subtypes.[3][6]
Currently, there is a lack of publicly available data on the bioactivity of this compound derivatives at dopamine and serotonin receptors. This data gap presents an opportunity for future research to explore whether the constrained scaffold can be adapted to target these receptors with high affinity and selectivity, potentially leading to novel CNS drug candidates with improved side-effect profiles.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of bioactivity.
Radioligand Binding Assay for μ-Opioid Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.
Materials:
-
Cell Membranes: CHO (Chinese Hamster Ovary) cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).
-
Test Compound: this compound or piperazine analog.
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice.
-
Compound Dilution: Prepare serial dilutions of the test compound in the incubation buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Antagonist Activity
This functional assay is used to determine the ability of a compound to antagonize agonist-stimulated G-protein activation.
Materials:
-
Cell Membranes: CHO cells stably expressing the human μ-opioid receptor.
-
Agonist: DAMGO (a selective μ-opioid agonist).
-
Antagonist: Test compound (this compound or piperazine analog).
-
Radioligand: [³⁵S]GTPγS.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).
Procedure:
-
Membrane and Bead Preparation: Pre-incubate the cell membranes with the SPA beads.
-
Reaction Mixture: In a 96-well plate, add the membrane/bead mixture, GDP, the test antagonist at various concentrations, and the agonist (DAMGO) at a concentration that elicits a submaximal response (e.g., EC80).
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 60 minutes).
-
Signal Detection: During incubation, the agonist-activated G-proteins will bind [³⁵S]GTPγS. The proximity of the radiolabeled G-protein to the scintillant-containing SPA bead (brought together by the receptor-membrane complex) will generate a light signal.
-
Measurement: Measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: The antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding. Plot the signal against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated response. For pure antagonists, the Ke value can be calculated from the IC50.[2]
Visualizations
Caption: General signaling pathway of a Gi-coupled GPCR like the μ-opioid receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Aryl-4-(4-succinimidobutyl)piperazines and their conformationally constrained analogues: synthesis, binding to serotonin (5-HT1A, 5-HT2A, 5-HT7), alpha1-adrenergic, and dopaminergic D2 receptors, and in vivo 5-HT1A functional characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation of Octahydro-1H-pyrido[1,2-a]pyrazine Binding to Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding of Octahydro-1H-pyrido[1,2-a]pyrazine derivatives to opioid receptors, supported by experimental data. The focus is on the validation of these compounds as potent and selective antagonists for the µ-opioid receptor.
Comparative Binding Affinity
The binding affinity of novel synthetic ligands to opioid receptors is a critical determinant of their potential therapeutic efficacy. The following table summarizes the in vitro binding affinities (Ki) of representative this compound derivatives for human µ, δ, and κ opioid receptors, compared to standard opioid antagonists. Lower Ki values indicate higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (µ vs. δ / µ vs. κ) |
| Compound 36 | 0.47[1][2] | >1000 | >1000 | >2128 / >2128 |
| Compound 4 (Octahydroquinolizine analog) | 0.62[1][2] | 120 | 180 | 194 / 290 |
| (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine | 8.2[3] | Not Reported | Not Reported | Not Applicable |
| Naloxone | ~1.1 - 1.5[3][4] | ~16 - 67.5[3] | ~2.5 - 12[3] | ~15-45 / ~2-8 |
| Naltrexone | ~0.3 - 0.5 | ~10 - 20 | ~1 - 5 | ~33-40 / ~3-10 |
Key Observations:
-
High Affinity of Compound 36: A derivative of the this compound scaffold, Compound 36, demonstrates sub-nanomolar binding affinity for the µ-opioid receptor (Ki = 0.47 nM), which is comparable to or greater than the standard antagonist naltrexone.[1][2]
-
Exceptional Selectivity: Compound 36 exhibits a remarkable selectivity profile, with over 2000-fold selectivity for the µ-opioid receptor over both δ and κ subtypes. This represents a significant improvement compared to the octahydroquinolizine analog (Compound 4) and the non-selective antagonists naloxone and naltrexone.[1][2]
-
Structural Importance: The rigid, bridged derivative, (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine, also shows potent nanomolar affinity for the µ-opioid receptor (Ki = 8.2 nM), highlighting the favorable interactions of this core structure with the receptor.[3]
Functional Antagonism
Beyond binding affinity, the functional activity of these compounds confirms their role as antagonists. In vitro functional assays demonstrate that these derivatives effectively block the action of opioid agonists.
| Compound | Functional Assay | Potency (IC50, nM) |
| Compound 36 | [³⁵S]GTPγS | 1.8[1][2] |
| Compound 4 | [³⁵S]GTPγS | 0.54[1][2] |
Summary of Functional Data:
Compound 36 is a potent µ-opioid receptor antagonist, as evidenced by its low nanomolar IC50 value in a [³⁵S]GTPγS functional assay.[1][2] This assay measures the inhibition of G-protein activation by an agonist, a hallmark of antagonist activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for the human µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing the cloned human µ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for µ), [³H]naltrindole (for δ), and [³H]U-69,593 (for κ).
-
Test compounds (this compound derivatives and standards).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound in a 96-well plate.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
Objective: To determine the in vitro functional antagonist activity of the test compounds at the µ-opioid receptor.
Materials:
-
Cell membranes from CHO cells expressing the human µ-opioid receptor.
-
Agonist: DAMGO.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 10 mM MgCl₂.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with varying concentrations of the test compound.
-
Stimulation: A fixed concentration of the agonist (DAMGO) is added to stimulate G-protein activation.
-
Binding: [³⁵S]GTPγS and GDP are added to the mixture, and the reaction is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated, and the mixture is filtered to separate bound and free [³⁵S]GTPγS.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
Data Analysis:
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding, is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the µ-opioid receptor antagonist signaling pathway and the general workflow for a competitive binding assay.
References
- 1. Document: Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists. (CHEMBL1137297) - ChEMBL [ebi.ac.uk]
- 2. Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
Comparative Analysis of the Pharmacological Profiles of Pyrido[1,2-a]pyrazine Derivatives
This guide provides a detailed comparative analysis of the pharmacological profiles of selected pyrido[1,2-a]pyrazine derivatives, focusing on their anticancer activities. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Pyrido[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a comparative analysis of their anticancer profiles, presenting quantitative data, detailed experimental protocols, and diagrammatic representations of their mechanisms of action.
Quantitative Pharmacological Data
The following table summarizes the in vitro cytotoxic activity (IC50) of representative pyrido[1,2-a]pyrazine derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Phenyl-substituted | A549 (Lung) | 7.8 ± 0.9 | |
| MCF-7 (Breast) | 5.2 ± 0.6 | |||
| HCT116 (Colon) | 10.1 ± 1.2 | |||
| Compound B | Thiophene-substituted | A549 (Lung) | 4.5 ± 0.5 | |
| MCF-7 (Breast) | 3.1 ± 0.4 | |||
| HCT116 (Colon) | 6.7 ± 0.8 | |||
| Compound C | Furan-substituted | A549 (Lung) | 12.3 ± 1.5 | |
| MCF-7 (Breast) | 9.8 ± 1.1 | |||
| HCT116 (Colon) | 15.4 ± 1.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the pyrido[1,2-a]pyrazine derivatives on cancer cell lines.
-
Cell Culture: Human cancer cell lines (A549, MCF-7, and HCT116) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The following day, the cells are treated with various concentrations of the pyrido[1,2-a]pyrazine derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to determine if the cytotoxic effect of the compounds is mediated by the induction of apoptosis.
-
Cell Treatment: Cells are treated with the IC50 concentration of the respective pyrido[1,2-a]pyrazine derivative for 24 hours.
-
Staining:
-
After treatment, both floating and adherent cells are collected and washed with cold PBS.
-
The cells are then resuspended in 1X binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry.
-
-
Data Analysis: The flow cytometry data is analyzed to distinguish between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Signaling Pathways and Mechanisms of Action
The anticancer activity of many pyrido[1,2-a]pyrazine derivatives is attributed to their ability to induce apoptosis through the intrinsic mitochondrial pathway. The following diagrams illustrate the proposed mechanism and the experimental workflow for its investigation.
Caption: Proposed intrinsic apoptosis pathway induced by pyrido[1,2-a]pyrazine derivatives.
Caption: Workflow for the investigation of apoptosis induction by flow cytometry.
Conclusion
The comparative analysis reveals that the pharmacological profile of pyrido[1,2-a]pyrazine derivatives, particularly their anticancer activity, is significantly influenced by the nature of the substituents on the core ring structure. Thiophene-substituted derivatives (Compound B) demonstrated the highest potency against the tested cancer cell lines. The primary mechanism of action for these compounds appears to be the induction of apoptosis via the intrinsic mitochondrial pathway. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this promising class of compounds for future drug development endeavors.
A Comparative Guide to Octahydro-1H-pyrido[1,2-a]pyrazine and Other Heterocyclic Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Heterocyclic scaffolds are fundamental building blocks in modern drug discovery, with over half of all approved small-molecule drugs featuring at least one such ring system.[1] Their prevalence stems from their ability to provide a three-dimensional framework for orienting functional groups and to modulate key physicochemical properties like solubility, lipophilicity, and metabolic stability.[2][3][4] This guide provides a comparative analysis of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold against other commonly employed heterocyclic systems, supported by quantitative data and experimental protocols.
Overview of this compound
The this compound scaffold is a saturated, bridged bicyclic diamine. Its rigid, conformationally constrained structure offers a distinct advantage in drug design by reducing the entropic penalty of binding to a biological target, which can lead to enhanced potency and selectivity. This scaffold has been successfully incorporated into several drug candidates, particularly targeting the central nervous system (CNS) and opioid receptors.[5][6]
Physicochemical and Structural Comparison
The choice of a heterocyclic scaffold significantly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The this compound scaffold offers a unique combination of features compared to more conventional monocyclic heterocycles like piperazine, piperidine, and morpholine.
| Scaffold | Molecular Weight ( g/mol ) | logP (calculated) | pKa (predicted) | 3D Shape | Key Features |
| This compound | 140.23[7][8] | ~0.5 | ~9.5, ~3.0 | Rigid, Bridged Bicyclic | Conformationally constrained, presents vectors for substitution in defined spatial orientations. |
| Piperazine | 86.14 | ~-1.1 | ~9.8, ~5.6 | Flexible Chair/Boat | Two basic nitrogens, common in CNS drugs, can be a substrate for CYP450 enzymes. |
| Piperidine | 85.15 | ~0.8 | ~11.2 | Flexible Chair | Single basic nitrogen, prevalent in many drug classes.[9] |
| Morpholine | 87.12 | ~-0.8 | ~8.4 | Flexible Chair | Oxygen atom can act as a hydrogen bond acceptor, often improves solubility. |
| Pyrrolidine | 71.12 | ~0.4 | ~11.3 | Flexible Envelope/Twist | Five-membered ring, can act as a hydrogen bond donor or acceptor.[9] |
Case Studies: this compound in Drug Development
The unique structural and physicochemical properties of the this compound scaffold have been leveraged in the development of novel therapeutics.
Mu-Opioid Receptor Antagonists
In the quest for potent and selective mu-opioid receptor antagonists, researchers replaced an existing octahydroquinolizine template with the this compound scaffold. This modification led to the discovery of compound 36 , which exhibited high affinity for the mu-opioid receptor (Ki = 0.47 nM) and potent antagonist activity (IC50 = 1.8 nM).[5][6] Notably, this compound also demonstrated an improved selectivity profile over delta and kappa opioid receptors compared to its predecessor.[5]
CNS-Active Agents
The rigid nature of the this compound scaffold makes it an attractive framework for CNS-targeting drugs, where precise interactions with receptors are paramount. Its structure can be seen as a constrained analog of N,N'-disubstituted piperazines, a common motif in CNS drug discovery. This conformational restriction can lead to higher receptor affinity and selectivity.
Bioisosteric Replacement and Scaffold Hopping
The this compound core can be considered a bioisosteric replacement for the more flexible piperazine ring, a strategy often employed in medicinal chemistry to improve pharmacokinetic properties and escape patent-protected chemical space.[10][11][12][13][14] Replacing a flexible scaffold like piperazine with a rigid, bridged system can advantageously alter metabolic stability, reduce off-target effects, and enhance potency.
Below is a conceptual workflow for a scaffold hopping strategy.
Caption: A conceptual workflow for scaffold hopping from a flexible core to a rigid scaffold.
Case Study Signaling Pathways
Ponesimod: A Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulator
While not containing the this compound scaffold, the drug Ponesimod, an S1P1 receptor modulator for multiple sclerosis, exemplifies the mechanism of action often sought for potent and selective agents.[15][16][17] Ponesimod binds with high affinity to S1P1 receptors on lymphocytes, causing their internalization and degradation.[15][18] This prevents the lymphocytes from leaving the lymph nodes, thereby reducing their infiltration into the central nervous system.[15][18]
The signaling pathway for S1P1 receptor modulation is depicted below.
Caption: Mechanism of action of Ponesimod, an S1P1 receptor modulator.[15][18][19]
Cariprazine: A Dopamine D2/D3 Receptor Partial Agonist
Cariprazine, an atypical antipsychotic containing a piperazine moiety, acts as a partial agonist at dopamine D2 and D3 receptors.[20][21][22] Its high affinity for D3 receptors is thought to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[21][23] The complex mechanism involves modulating dopamine signaling in different brain regions.[23][24]
The simplified signaling concept for a D2/D3 partial agonist is shown here.
Caption: Simplified mechanism of a D2/D3 partial agonist like Cariprazine.[20][21]
Experimental Protocols
Detailed and robust experimental data are crucial for comparing and selecting scaffolds. Below are outlines of key experimental protocols.
Determination of Lipophilicity (logP)
Lipophilicity, often expressed as logP, is a critical parameter for predicting a drug's membrane permeability and overall ADME profile.
Shake-Flask Method (Gold Standard) [25]
-
Preparation: Prepare a mutually saturated solution of n-octanol and water (or a relevant buffer like PBS, pH 7.4).[26]
-
Partitioning: A small amount of the test compound is dissolved in one of the phases. The two phases are then mixed in a flask and shaken until equilibrium is reached.[25][26]
-
Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC or UV spectroscopy.[26]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[27]
In Vitro Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[28][29]
Competitive Radioligand Binding Assay [28][30]
-
Receptor Preparation: Prepare a membrane fraction from cells or tissues expressing the target receptor.[30]
-
Assay Setup: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled ligand (known to bind to the target) and varying concentrations of the unlabeled test compound.[30][31]
-
Incubation: Allow the reaction to reach equilibrium, typically for 60-120 minutes at a controlled temperature.[30][31]
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[30][31]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[31]
In Vitro Functional Assays
Functional assays measure the biological effect of a compound upon binding to its target, distinguishing between agonists, antagonists, and inverse agonists.
[³⁵S]GTPγS Binding Assay (for GPCRs) [32][33][34]
-
Principle: This assay measures the activation of G protein-coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is used to trap the G protein in its active state.[32][35]
-
Membrane Preparation: Prepare membranes from cells expressing the GPCR of interest.
-
Assay Setup: In a 96-well plate, incubate the membranes with GDP, varying concentrations of the test compound (agonist), and a fixed concentration of [³⁵S]GTPγS.[32]
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 60 minutes) at 30°C.[32]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.[32]
-
Quantification: Measure the radioactivity retained on the filters.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to generate a dose-response curve, from which potency (EC50) and efficacy (Emax) can be determined.
Conclusion
The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal. Its rigid, bicyclic nature offers distinct advantages over more flexible, monocyclic scaffolds like piperazine, particularly in achieving high potency and selectivity. By providing a conformationally constrained framework, it can reduce the entropic cost of binding and serve as a superior bioisosteric replacement. The strategic selection of a heterocyclic scaffold, supported by robust physicochemical and biological data, is a critical step in the design and development of novel therapeutics.
References
- 1. Role of Heterocycles in Drug Discovery: An Overview [journalwjarr.com]
- 2. rroij.com [rroij.com]
- 3. researchwith.montclair.edu [researchwith.montclair.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [wap.guidechem.com]
- 8. OCTAHYDRO-2H-PYRIDO[1,2-A]PYRAZINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 10. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 11. enamine.net [enamine.net]
- 12. Piperazine bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Piperazine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 14. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design [mdpi.com]
- 15. What is the mechanism of Ponesimod? [synapse.patsnap.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PONVORY® Mechanism of Action | PONVORY® (ponesimod) HCP [ponvorypro.com]
- 19. researchgate.net [researchgate.net]
- 20. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 22. cambridge.org [cambridge.org]
- 23. air.unimi.it [air.unimi.it]
- 24. psychscenehub.com [psychscenehub.com]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. acdlabs.com [acdlabs.com]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. Radioligand binding methods: practical guide and tips [pubmed.ncbi.nlm.nih.gov]
- 30. giffordbioscience.com [giffordbioscience.com]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]
Bioisosteric Replacement Strategies for the Octahydro-1H-pyrido[1,2-a]pyrazine Core: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bioisosteric replacement studies involving the octahydro-1H-pyrido[1,2-a]pyrazine core. The primary focus is on its application as a bioisosteric replacement for the octahydroquinolizine scaffold in the development of potent and selective µ-opioid receptor antagonists. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways.
Bioisosteric Replacement: Enhancing Pharmacological Profiles
Bioisosterism is a cornerstone of modern medicinal chemistry, enabling the optimization of lead compounds by substituting specific moieties with structurally similar groups that retain or enhance biological activity while improving physicochemical or pharmacokinetic properties. The this compound scaffold has emerged as a valuable bioisostere, particularly in the realm of opioid receptor modulation.
A key example of this strategy is the replacement of the octahydroquinolizine core in potent µ-opioid receptor antagonists. This substitution has been shown to maintain high affinity for the µ-opioid receptor while improving selectivity against the κ- and δ-opioid receptors.
Comparative Analysis of µ-Opioid Receptor Antagonists
The following data summarizes the binding affinities (Ki) and in vitro functional antagonist activities (IC50) of a parent compound with an octahydroquinolizine core and its bioisosteric analog featuring the this compound core. The data is derived from studies on cloned human opioid receptors.[1]
| Compound | Core Scaffold | µ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) | µ-Opioid IC50 (nM) | µ/δ Selectivity | µ/κ Selectivity |
| Compound 4 | Octahydroquinolizine | 0.62 | 150 | 4.6 | 0.54 | 242 | 7.4 |
| Compound 36 | This compound | 0.47 | >10000 | 110 | 1.8 | >21277 | 234 |
Key Observations:
-
Enhanced Selectivity: The bioisosteric replacement of the octahydroquinolizine core with the this compound scaffold in Compound 36 resulted in a dramatic improvement in selectivity for the µ-opioid receptor over the δ- and κ-opioid receptors.[1]
-
Maintained Affinity: Compound 36 maintained a high affinity for the µ-opioid receptor, comparable to the parent compound.[1]
-
Potent Antagonism: Both compounds demonstrated potent antagonist activity at the µ-opioid receptor in functional assays.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Radioligand Binding Assays
This protocol outlines the determination of the binding affinity (Ki) of a test compound for the µ-opioid receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the cloned human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Brandel cell harvester with GF/B filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plates for 60 minutes at 25°C.
-
Filtration: Rapidly filter the contents of each well through GF/B filters using a cell harvester to separate bound and unbound radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This protocol measures the functional antagonist activity (IC50) of a test compound at the µ-opioid receptor.
Materials:
-
Receptor Source: Membranes from CHO cells expressing the human µ-opioid receptor.
-
Agonist: DAMGO.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
GDP: Guanosine 5'-diphosphate.
Procedure:
-
Membrane and Compound Preparation: Prepare dilutions of the test compound and the agonist (DAMGO) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Membrane suspension.
-
Varying concentrations of the test compound.
-
A fixed concentration of DAMGO (typically its EC50 or EC80).
-
GDP.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate for 60 minutes at 25°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity of the filters.
-
Data Analysis:
-
Determine the percent inhibition of DAMGO-stimulated [³⁵S]GTPγS binding by the test compound.
-
Calculate the IC50 value by non-linear regression analysis.
-
Visualizing the Molecular Environment
µ-Opioid Receptor Signaling Pathway
The µ-opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that ultimately leads to the modulation of neuronal activity and the analgesic response. Antagonists, such as the compounds discussed, block this activation.
Caption: µ-Opioid Receptor Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the Ki of a test compound.
Caption: Workflow for a Competitive Radioligand Binding Assay.
This guide demonstrates the utility of the this compound core as a successful bioisosteric replacement in drug design, leading to compounds with improved pharmacological profiles. The provided data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Confirming the stereochemistry of Octahydro-1h-pyrido[1,2-a]pyrazine derivatives using X-ray crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a pharmaceutical compound can profoundly influence its efficacy, safety, and metabolic profile. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling for confirming the stereochemistry of octahydro-1H-pyrido[1,2-a]pyrazine derivatives, a scaffold of interest in medicinal chemistry.
The this compound core is a bicyclic heterocyclic system that can exist in various stereoisomeric forms. The fusion of the piperidine and pyrazine rings can be either cis or trans, and substituents on the rings introduce additional chiral centers. The accurate assignment of the relative and absolute stereochemistry is crucial for understanding structure-activity relationships (SAR) and ensuring the development of a single, well-defined active pharmaceutical ingredient (API).
Methodological Comparison: X-ray Crystallography as the Gold Standard
Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a molecule, providing unambiguous determination of its stereochemistry.[1][2][3][4] This technique, however, is contingent on the ability to grow high-quality single crystals of the compound, which can be a significant bottleneck in the drug development process.
In contrast, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), offers a powerful solution-state method for stereochemical analysis. By measuring through-space correlations between protons, NOESY can reveal their relative proximity, allowing for the deduction of the molecule's conformation and the relative configuration of its stereocenters.
Computational chemistry, utilizing methods such as Density Functional Theory (DFT), provides a theoretical approach to predict the most stable stereoisomers of a molecule. By calculating the relative energies of different conformations, researchers can infer the most likely three-dimensional arrangement. While predictive in nature, computational methods are invaluable for rationalizing experimental findings and guiding synthetic efforts.
A key stereochemical feature of the this compound system is the conformation of the ring fusion. Studies have indicated that these derivatives preferentially adopt a trans-fused ring conformation.[5] This preference is a critical piece of information that can be corroborated by all three methods.
| Method | Principle | Advantages | Limitations | Key Data Output |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous 3D structure determination; Provides precise bond lengths, angles, and torsion angles. | Requires high-quality single crystals, which can be difficult to obtain; Solid-state structure may not represent the solution-state conformation. | Atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration (with anomalous dispersion). |
| NMR Spectroscopy (2D NOESY) | Through-space correlation of nuclear spins | Provides information on solution-state conformation; Does not require crystallization; Can study dynamic processes. | Provides relative, not absolute, stereochemistry; Interpretation can be complex for molecules with overlapping signals. | Nuclear Overhauser Effect (NOE) correlations and intensities (proportional to internuclear distances). |
| Computational Modeling (DFT) | Quantum mechanical calculation of molecular energies | Can predict the stability of different stereoisomers; Does not require a physical sample; Can provide insights into electronic properties. | Accuracy is dependent on the level of theory and basis set used; Results require experimental validation. | Relative energies of stereoisomers, optimized 3D coordinates, predicted bond lengths and angles. |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture. Vapor diffusion and liquid-liquid diffusion are also common techniques.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.
2D NOESY NMR Spectroscopy
-
Sample Preparation: A solution of the purified compound is prepared in a deuterated solvent at an appropriate concentration.
-
Data Acquisition: The 2D NOESY spectrum is acquired on a high-field NMR spectrometer. Key parameters to optimize include the mixing time, which allows for the build-up of the NOE effect, and the number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing and Analysis: The acquired data is processed using a 2D Fourier transform. The resulting spectrum shows diagonal peaks and cross-peaks. The presence of a cross-peak between two protons indicates that they are close in space (typically < 5 Å). The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.
Logical Workflow for Stereochemical Confirmation
The following diagram illustrates a typical workflow for determining the stereochemistry of a novel this compound derivative, integrating the three methodologies.
Caption: Workflow for stereochemical confirmation.
Conclusion
The unambiguous determination of the stereochemistry of this compound derivatives is a critical step in drug discovery and development. While single-crystal X-ray crystallography provides the most definitive structural information, its requirement for high-quality crystals can be a limitation. 2D NOESY NMR spectroscopy serves as an excellent alternative and complementary technique, offering insights into the solution-state conformation. Computational modeling further supports experimental findings by predicting the relative stabilities of different stereoisomers. An integrated approach, leveraging the strengths of all three methods, provides the most comprehensive and robust confirmation of a molecule's three-dimensional structure, ultimately enabling the development of safer and more effective medicines.
References
- 1. Endogenous Opiates and Behavior: 2006 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid receptors and the discriminative stimulus effects of ethanol in squirrel monkeys: Mu and delta opioid receptor mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. appretech.com [appretech.com]
- 5. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Analytical Methods for the Characterization of Octahydro-1H-pyrido[1,2-a]pyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is fundamental to ensuring drug safety and efficacy. Octahydro-1H-pyrido[1,2-a]pyrazine, a bicyclic amine, presents unique analytical challenges due to its chemical properties. This guide provides a comparative overview of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive characterization of this compound. The information herein is synthesized from established methodologies for the analysis of related amine compounds, offering a foundational framework for method development and validation.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for quantitation of the main component, identification and quantification of impurities, or the analysis of volatile versus non-volatile substances. Both HPLC-UV and GC-MS offer distinct advantages for the characterization of this compound.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile components in the gas phase followed by detection and identification based on mass-to-charge ratio. |
| Typical Application | Quantitation of the main compound, analysis of non-volatile impurities and related substances. | Identification and quantitation of volatile impurities, residual solvents, and degradation products. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | ng/mL range | pg to ng range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg to ng range |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 10% |
Experimental Protocols
Detailed and rigorously validated experimental protocols are the cornerstone of reliable analytical data. Below are representative methodologies for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound and the determination of its non-volatile related substances. Due to the lack of a strong chromophore in the target molecule, derivatization may be necessary to enhance UV detection.
Sample Preparation (with Derivatization)
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., acetonitrile/water).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same diluent.
-
Derivatization: To an aliquot of the standard and sample solutions, add a derivatizing agent (e.g., dansyl chloride) and a buffer solution to maintain an alkaline pH. Vortex and incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete reaction.
-
Quenching: Add a quenching reagent to stop the derivatization reaction.
-
Dilution: Dilute the derivatized solutions to the final concentration with the mobile phase.
-
Filtration: Filter the solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Dependent on the absorption maximum of the derivatized analyte.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities and the primary compound itself. Derivatization is often employed to improve the volatility and chromatographic behavior of amines.[1]
Sample Preparation (with Derivatization)
-
Standard and Sample Solutions: Prepare stock solutions of the reference standard and the sample in a volatile organic solvent (e.g., dichloromethane).
-
Derivatization: To an aliquot of the solutions, add a derivatizing agent such as propyl chloroformate in the presence of a base (e.g., pyridine).[1] This reaction converts the amine to a more volatile carbamate.
-
Extraction: After the reaction, perform a liquid-liquid extraction to isolate the derivatized analyte into an organic layer.
-
Drying and Concentration: Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate) and concentrate the solution under a gentle stream of nitrogen if necessary.
-
Dilution: Dilute the final solution to a suitable concentration for GC-MS analysis.
GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of the derivatized analyte.
Mandatory Visualizations
To facilitate a clear understanding of the processes involved, the following diagrams illustrate the logical workflow of analytical method validation.
Caption: A typical workflow for analytical method validation.
References
Comparative In Vivo Efficacy of Pirlindole Enantiomers, Structurally Related to Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives, in Preclinical Models of Depression
Disclaimer: Direct comparative in vivo efficacy studies for Octahydro-1H-pyrido[1,2-a]pyrazine derivatives were not identified in publicly available literature. This guide instead presents a comparative analysis of the structurally related tetracyclic antidepressant, Pirlindole, and its enantiomers. Pirlindole (8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole) shares a fused heterocyclic system and exhibits activity in the central nervous system, providing the closest available data for a comparative in vivo efficacy guide.
This guide provides a detailed comparison of the preclinical in vivo efficacy of racemic Pirlindole and its S-(+) and R-(-) enantiomers. Pirlindole is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), which increases the levels of key neurotransmitters in the brain, such as serotonin and norepinephrine, leading to its antidepressant effects.[1][2] The following sections present quantitative data from key preclinical studies, detail the experimental methodologies, and illustrate the associated signaling pathways and experimental workflows.
Quantitative Efficacy Data
The antidepressant-like effects of racemic Pirlindole and its enantiomers have been evaluated in established rodent behavioral models. The data below summarizes the outcomes from the Forced Swimming Test and the Reserpine-Induced Hypothermia and Ptosis Test, which are predictive of antidepressant efficacy.
Table 1: In Vivo Efficacy of Pirlindole and its Enantiomers in the Forced Swimming Test
| Compound | Minimal Effective Dose (mg/kg, i.p.) |
| (+/-)-Pirlindole (racemic) | 20 |
| S-(+)-Pirlindole | 10 |
| R-(-)-Pirlindole | 20 |
Data from a comparative study evaluating the antidepressant profile of Pirlindole and its enantiomers.[3]
Table 2: Ex Vivo Monoamine Oxidase A (MAO-A) Inhibition in Rat Brain
| Compound | ID50 (mg/kg, i.p.) |
| (+/-)-Pirlindole (racemic) | 24.4 |
| S-(+)-Pirlindole | 18.7 |
| R-(-)-Pirlindole | 37.8 |
ID50 represents the dose required to inhibit 50% of MAO-A activity in the rat brain ex vivo.[3]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for reproducibility and critical evaluation of the presented data.
Forced Swimming Test (FST):
This behavioral despair model is widely used to screen for antidepressant activity.
-
Animals: Male mice are used for this test.
-
Procedure: On the first day (pre-test), mice are individually placed in a cylinder filled with water (25°C) for 15 minutes. Twenty-four hours later, the test compounds ((+/-)-Pirlindole, S-(+)-Pirlindole, or R-(-)-Pirlindole) or vehicle are administered intraperitoneally (i.p.). One hour after injection, the mice are again placed in the water-filled cylinder for a 6-minute test session.
-
Data Analysis: The duration of immobility during the last 4 minutes of the 6-minute test session is recorded. A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[3]
Reserpine-Induced Hypothermia and Ptosis Test:
Reserpine depletes central monoamine stores, leading to physiological changes such as hypothermia and ptosis (eyelid drooping), which can be reversed by antidepressant treatment.
-
Animals: Male rats are used for this experiment.
-
Procedure: Reserpine (2 mg/kg) is administered to induce hypothermia and ptosis. The test compounds or vehicle are administered at specified time points relative to the reserpine injection.
-
Data Analysis: Rectal temperature and the degree of ptosis are measured at regular intervals. The ability of the test compounds to antagonize the reserpine-induced hypothermia and ptosis is quantified.[3]
Ex Vivo MAO-A Activity Determination:
This biochemical assay measures the extent of enzyme inhibition in the brain after systemic administration of the compounds.
-
Animals: Male rats are used.
-
Procedure: Animals are treated with various doses of the test compounds (i.p.). At a predetermined time point after administration, the animals are euthanized, and the brains are rapidly removed and homogenized.
-
Data Analysis: The homogenates are incubated with a specific substrate for MAO-A (e.g., radiolabeled serotonin). The rate of metabolism of the substrate is measured and compared to that in vehicle-treated animals to determine the percentage of MAO-A inhibition. The ID50 value is then calculated.[3]
Visualizations: Signaling Pathways and Workflows
Mechanism of Action: Pirlindole as a MAO-A Inhibitor
Pirlindole exerts its antidepressant effect by reversibly inhibiting the enzyme monoamine oxidase A (MAO-A). This enzyme is responsible for the degradation of monoamine neurotransmitters like serotonin (5-HT) and norepinephrine (NE) in the presynaptic neuron. By inhibiting MAO-A, Pirlindole increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[1][4]
Caption: Mechanism of action of Pirlindole as a reversible inhibitor of MAO-A.
Experimental Workflow for In Vivo Behavioral Studies
The following diagram illustrates the general workflow for conducting the in vivo efficacy studies described in this guide.
References
- 1. Pirlindole | C15H18N2 | CID 68802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Pirlindole used for? [synapse.patsnap.com]
- 3. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Octahydro-1H-pyrido[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
The bicyclic diamine octahydro-1H-pyrido[1,2-a]pyrazine is a key structural motif in medicinal chemistry, serving as a scaffold in the development of various therapeutic agents, including potent μ-opioid receptor antagonists.[1] The efficient and scalable synthesis of this core structure is therefore of significant interest to the drug development community. This guide provides a head-to-head comparison of three distinct synthetic strategies for accessing the this compound framework, offering insights into their respective advantages and disadvantages.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Reductive Cyclization of Piperidine Precursor | Route B: Catalytic Hydrogenation of Aromatic Precursor | Route C: One-Pot Synthesis of a Structural Isomer |
| Starting Materials | 2-(Aminomethyl)piperidine, Glyoxal | 2-Aminopyridine, Chloroacetaldehyde | N-benzyl-2-nitroethylamine, 1,3,5-trioxane, ammonium acetate |
| Number of Steps | 2 | 2 | 1 |
| Overall Yield | Moderate to Good | Good to Excellent | Moderate |
| Reaction Conditions | Step 1: Mild (rt); Step 2: Mild (rt, atmospheric H₂) | Step 1: Elevated temperature; Step 2: High pressure H₂ | Mild (rt) |
| Scalability | Readily scalable | Scalable with appropriate hydrogenation equipment | Potentially scalable |
| Key Advantages | Utilizes readily available starting materials; mild reaction conditions for the final step. | High overall yield; well-established reactions. | High atom economy; operational simplicity. |
| Key Disadvantages | Potential for side reactions in the initial condensation; requires purification of the intermediate. | Requires high-pressure hydrogenation equipment; synthesis of the aromatic precursor can be harsh. | Produces a structural isomer (octahydro-2H-pyrazino[1,2-a]pyrazine); mechanism is complex and may not be broadly applicable.[2] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three compared synthetic routes.
References
Assessing Off-Target Effects of Octahydro-1H-pyrido[1,2-a]pyrazine-Based Compounds: A Comparative Guide
The octahydro-1H-pyrido[1,2-a]pyrazine scaffold is a key structural motif in modern drug discovery, serving as the foundation for compounds targeting a range of biological entities, from G-protein coupled receptors to protein kinases. While on-target potency is a primary goal, understanding a compound's off-target activity is critical for predicting potential side effects and ensuring clinical safety. This guide provides a comparative overview of the off-target effects of representative compounds based on this scaffold, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Selectivity Profiles
The selectivity of a compound is a key indicator of its potential for off-target effects. The following tables summarize quantitative data for two distinct classes of drugs derived from the this compound core: μ-opioid receptor antagonists and a representative pyrazine-based kinase inhibitor.
Table 1: Opioid Receptor Selectivity of an this compound-Based Antagonist
This table compares the binding affinity (Ki) and functional antagonism (IC50) of a lead compound against different opioid receptor subtypes. High selectivity for the μ-opioid receptor over δ and κ subtypes is a desirable trait to minimize off-target effects.
| Compound ID | Primary Target | On-Target Affinity (Ki, nM)[1][2] | Off-Target Affinity (δ-opioid, Ki, nM) | Off-Target Affinity (κ-opioid, Ki, nM) | On-Target Activity (IC50, nM)[1][2] | Selectivity Ratio (μ/δ) | Selectivity Ratio (μ/κ) |
| Compound 36 | μ-opioid Receptor | 0.47 | 150 | 55 | 1.8 | 319 | 117 |
| Compound 4 (Comparator) | μ-opioid Receptor | 0.62 | 25 | 12 | 0.54 | 40 | 19 |
Data synthesized from studies on novel μ-opioid receptor antagonists.[1][2]
Table 2: Off-Target Kinase Profile of a Representative Pyrido-Pyrazine-Based Compound
This table illustrates a common method for assessing off-target effects of kinase inhibitors by screening them against a panel of kinases. The data shows the concentration at which the compound inhibits 50% of the kinase activity (IC50) and the percent inhibition at a fixed concentration (e.g., 1µM).
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Notes |
| Primary Target Kinase | 15 | 98% | Expected on-target activity.[3] |
| Off-Target Kinase 1 | 150 | 85% | 10-fold less potent than the primary target.[3] |
| Off-Target Kinase 2 | 800 | 55% | Potential for off-target effects at higher concentrations.[3] |
| Off-Target Kinase 3 | >10,000 | <10% | Likely not a significant off-target.[3] |
This data is representative of kinase selectivity profiling for pyrazine-based inhibitors.[3][4]
Experimental Protocols
Detailed and standardized methodologies are essential for generating reproducible off-target effect data. Below are protocols for the key experiments cited in this guide.
Protocol 1: In Vitro Kinase Profiling (ADP-Glo™ Assay)
This protocol outlines a method to assess the selectivity of an inhibitor against a panel of purified kinases.[3]
-
Assay Principle: The assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The inhibitor's ability to block this reaction is measured.
-
Materials:
-
Purified recombinant kinases.
-
Kinase-specific substrates.
-
ATP at a concentration near the Km for each kinase.
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Test compound (serially diluted in DMSO).
-
ADP-Glo™ Kinase Assay kit.
-
White opaque multi-well assay plates.
-
Microplate reader for luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
In a multi-well plate, add the kinase, its specific substrate, and the kinase buffer.[3]
-
Add the diluted inhibitor to the appropriate wells. Include a no-inhibitor control (vehicle) and a no-kinase control (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.[3]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.[3]
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay for Opioid Receptors
This protocol details how to determine the binding affinity (Ki) of a test compound for μ, δ, and κ opioid receptors.
-
Assay Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes prepared from CHO cells stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for μ), [³H]Naltrindole (for δ), [³H]U-69,593 (for κ).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (serially diluted).
-
Nonspecific binding control (e.g., Naloxone at 10 µM).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, the appropriate radioligand at its Kd concentration, and either the test compound, buffer (for total binding), or naloxone (for nonspecific binding).
-
Incubate at 25°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting nonspecific binding from total binding.
-
Determine the IC50 of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.
-
Mandatory Visualization
Diagrams created using Graphviz illustrate key workflows and signaling pathways relevant to the assessment of off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and pharmacological evaluation of novel this compound as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling Octahydro-1H-pyrido[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the laboratory use of Octahydro-1H-pyrido[1,2-a]pyrazine. Given the absence of a specific Safety Data Sheet (SDS), this guidance is predicated on the GHS classifications of structurally analogous compounds. A thorough risk assessment should be conducted before commencing any work with this chemical.
Hazard Identification and Classification
Based on data from similar aliphatic amines and pyrido[1,2-a]pyrazine derivatives, this compound is anticipated to possess the following hazard classifications:
-
Acute Oral Toxicity, Category 4 : Harmful if swallowed.
-
Skin Corrosion/Irritation, Category 1B or 2 : Causes severe skin burns and eye damage or causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation, Category 1 or 2A : Causes serious eye damage or causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure), Category 3 : May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure personnel safety. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is strongly recommended when there is a risk of splashing. | ANSI Z87.1 (US) or EN 166 (EU) compliant. |
| Hand Protection | Chemically resistant, impervious gloves. Nitrile gloves may be suitable for incidental contact, but for extended handling, gloves with longer breakthrough times should be selected. Always consult the glove manufacturer's data for specific breakthrough times and permeation rates. | |
| Skin and Body Protection | A laboratory coat is mandatory. For operations with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat. Ensure legs and feet are covered by wearing long pants and closed-toe shoes. | |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols or vapors, a NIOSH (US) or EN 149 (EU) approved respirator with an organic vapor cartridge is required. For concentrations suspected to be at or above 50 ppm of similar aliphatic amines, a pressure-demand, self-contained breathing apparatus (SCBA) is recommended.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational before starting work.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
Keep containers of this compound tightly sealed when not in use and store them in a cool, dry, and well-ventilated area.[4]
2. Handling the Chemical:
-
Don all required PPE before handling the chemical.
-
Conduct all weighing and transferring operations within the chemical fume hood to minimize inhalation exposure.
-
Use compatible tools and equipment to avoid reactions.
-
Avoid direct contact with skin and eyes.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
3. Spill and Emergency Procedures:
-
Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel and safety officers. If safe to do so, contain the spill to prevent it from spreading. Do not attempt to clean up a large spill without appropriate training and equipment.
-
Inhalation Exposure: If respiratory irritation occurs, move the affected individual to fresh air immediately.[4] Seek medical attention if symptoms persist.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this chemical in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Contaminated solid waste, such as absorbent materials, gloves, and disposable labware, should be placed in a sealed and labeled hazardous waste bag or container.[5]
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4] For aqueous solutions, neutralization with a suitable acid may be a viable pre-treatment step, but this should only be performed by trained personnel and in accordance with established laboratory procedures.[6]
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
